Chloroprocaine is a short-acting local anesthetic (LA) of the amino-ester class that has seen renewed clinical and research interest, particularly for short-duration procedures like obstetric epidural anesthesia and spinal blocks. Its pharmacological profile is characterized by an extremely rapid onset of action and a very short duration of anesthetic effect, largely attributable to its rapid metabolism by plasma cholinesterases, which minimizes systemic toxicity [1] [2]. For researchers and drug development professionals, this compound serves as a compelling template for designing safer local anesthetics with controllable duration. The core mechanism of action, shared across LA drugs, is the voltage- and use-dependent inhibition of voltage-gated sodium (Na(_V)) channels, which are responsible for the initiation and propagation of action potentials in excitable cells [3] [4]. This whitepaper provides a detailed technical analysis of this mechanism, synthesizing foundational pharmacology with recent structural insights to offer a comprehensive resource for scientific audiences.
The primary molecular target of this compound is the α-subunit of the voltage-gated sodium channel [4]. This large transmembrane protein comprises four homologous domains (DI-DIV), each with six transmembrane segments (S1-S6). The S5-S6 segments from each domain form the central pore, while the S4 segments act as voltage sensors [4]. This compound acts as a reversible pore blocker, binding within the channel's inner vestibule to physically occlude sodium ion (Na(^+)) permeation, thereby inhibiting the rapid sodium influx required for the depolarization phase (phase 0) of the action potential [1] [2].
This compound's interaction with the Na(_V) channel is best explained by the Modulated Receptor Hypothesis [4]. This model posits that the affinity of the LA binding site is not static but is allosterically "modulated" by the conformational state of the channel—resting (closed), open, or inactivated.
The following diagram illustrates the access pathways and state-dependent binding of this compound to the Na(_V) channel.
This compound utilizes hydrophilic and hydrophobic pathways to reach its binding site within the sodium channel pore, with high-affinity binding occurring when the channel is in an open or inactivated state.
The effect of this compound is not uniform across all nerve fibers. This differential blockade arises from anatomical and physiological differences between fiber types. In general, smaller-diameter, thinly myelinated or unmyelinated fibers are blocked before larger, heavily myelinated ones [2] [6]. Consequently, sensation is lost in the following order:
This differential effect is crucial for its clinical utility, allowing for sensory anesthesia without complete muscle paralysis.
The this compound molecule shares the common LA structure of a lipophilic aromatic ring (a benzoic acid derivative), a hydrophilic tertiary amine, and an ester linkage connecting the intermediate alkyl chain [3] [7].
The following table summarizes the key physicochemical and pharmacokinetic properties of this compound that directly influence its mechanism of action and clinical profile [1] [2] [3].
Table 1: Key Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value/Range | Functional Implication |
|---|---|---|
| Chemical Class | Amino-ester | Rapid plasma metabolism by pseudocholinesterase. |
| pKa | 8.7 | >85% cationic at pH 7.4; theoretically slow onset, but overcome by high dosing. |
| Partition Coefficient | Low (Lipophilicity) | Low potency; correlates with its short duration of action. |
| Protein Binding | Very Low (~30-40%) | Short duration of action due to minimal tissue binding. |
| Onset of Action | Rapid (6-12 minutes) | Due to large diffusion gradient from high doses enabled by low toxicity. |
| Plasma Half-Life (in vitro) | ~21-25 sec (Adults) | Extremely rapid hydrolysis minimizes risk of systemic toxicity (LAST). |
| Metabolism | Plasma esterases (ocular: nonspecific esterases) | Metabolized to 2-chloro-4-aminobenzoic acid and diethylaminoethanol. |
The paradox of this compound—a high pKa yet a rapid onset—is explained clinically. Its rapid metabolism permits the safe administration of large doses, creating a steep concentration gradient that drives diffusion to the nerve, thus accelerating onset despite unfavorable ionization [2].
Elucidating the detailed mechanism of Na(_V) channel blockers like this compound requires a combination of electrophysiological, molecular biological, and structural techniques. The following diagram outlines a generalized workflow for such investigations.
A generalized experimental workflow for investigating the molecular mechanism of sodium channel blockers, integrating electrophysiology, molecular biology, and in vivo models.
Voltage-Clamp electrophysiology, particularly using heterologous expression systems (e.g., HEK293 cells, Xenopus oocytes) expressing specific Na(_V) isoforms, is the cornerstone for studying LA mechanism [4]. Key protocols include:
Site-Directed Mutagenesis is used to probe the LA binding site. For example, mutating the key phenylalanine residue in DIV-S6 to a smaller amino acid (e.g., alanine) dramatically reduces the affinity for many LAs, confirming its critical role [4]. Creating chimeric channels by swapping domains between LA-sensitive and -insensitive isoforms can help localize binding regions.
The recent advent of cryo-Electron Microscopy (cryo-EM) has allowed for the determination of high-resolution structures of Na(_V) channels, sometimes co-crystallized with drug molecules [3]. These structures provide atomic-level detail of the binding site, revealing how specific residues interact with the drug and how binding alters channel conformation.
The primary safety concern with any LA is Local Anesthetic Systemic Toxicity (LAST), which manifests as central nervous system (CNS) excitation (e.g., seizures) followed by depression, and cardiovascular (CV) collapse including hypotension, arrhythmia, and contractile depression [2] [6]. This compound's standout safety feature is its rapid metabolism, which results in low peak plasma levels and a very short duration of action, making LAST rare [1]. Management of LAST involves airway support, seizure control with benzodiazepines, and the critical administration of Intravenous Lipid Emulsion (ILE) 20% as an antidotal therapy [6].
This compound represents a benchmark for a fast-onset, short-duration, low-systemic-toxicity LA. Its properties guide the development of new compounds. Current research focuses on:
Chloroprocaine undergoes rapid enzymatic hydrolysis in the bloodstream, not in the liver. This process, mediated by the enzyme plasma cholinesterase, cleaves the drug into its two primary, inactive metabolites [1] [2].
Researchers have developed specific methods to study this compound's rapid hydrolysis and measure its concentrations.
The metabolism of this compound can be significantly affected by genetic factors and concomitant drugs.
The activity of plasma cholinesterase is genetically determined. Individuals with the homozygous atypical variant have a severely reduced affinity for this compound, indicated by a much higher Kₘ, which significantly slows the hydrolysis rate [4]. In these patients, the circulating half-life of this compound can extend to approximately two minutes [5].
Several adjuvant drugs used in anesthesia act as competitive inhibitors of plasma cholinesterase, potentially prolonging the duration and increasing the toxicity of this compound [4].
| Inhibitor Drug | Inhibition Constant (Kᵢ) - Typical Variant | Clinical Implication |
|---|---|---|
| Neostigmine | 3.3 ± 0.3 µM [4] | Significant inhibition at clinical doses |
| Bupivacaine | 4.2 ± 0.3 µM [4] | Relevant when mixtures are used |
| Lidocaine | Competitive inhibition [4] | Additive toxicity risk with mixtures |
Table 1: Key Pharmacodynamic and Clinical Properties of Spinal Chloroprocaine
| Property | Details |
|---|---|
| Mechanism of Action | Ester-type local anesthetic. Stabilizes neuronal membranes by reversibly inhibiting sodium ion influx, preventing initiation and transmission of nerve impulses [1]. |
| Onset of Action | Rapid onset (5-10 minutes) [2]. No significant difference compared to low-dose bupivacaine [3]. |
| Sensory & Motor Block Regression | Significantly faster regression than low-dose bupivacaine. Motor block regression is ~57 minutes faster; sensory block regression is ~140 minutes faster [3]. |
| Time to Ambulation & Discharge | Significantly shorter. Time to ambulation is ~85 minutes faster and time to meet discharge criteria is ~89 minutes faster than low-dose bupivacaine [3]. A 2024 study confirmed a significantly shorter time to meet discharge criteria (191.4 min vs. 230.9 min) [4]. |
| Metabolism | Rapidly hydrolyzed by plasma cholinesterase to inactive metabolites: 2-chloro-4-aminobenzoic acid (CABA) and beta-diethylaminoethanol [5] [1]. |
| Half-Life ( in vitro plasma) | Very short: 21 ± 2 seconds (males), 25 ± 1 second (females) [1]. |
| Risk of Transient Neurological Symptoms (TNS) | Low incidence, similar to bupivacaine. A 2024 study reported no TNS within 24 hours post-procedure [4]. Historical neurotoxicity concerns are linked to old formulations with preservatives; modern preservative-free versions are safe [2]. |
Table 2: Dosing, Efficacy, and Safety for Spinal Anesthesia
| Aspect | This compound (Preservative-Free) | Low-Dose Hyperbaric Bupivacaine (Comparator) | | :--- | :--- | :--- | :--- | | Typical Spinal Dose | 30-60 mg (commercially available as 1% solution, Clorotekal). 50 mg effective for block to T10 [5] [1]. | ≤10 mg [3] | | Recommended Surgical Duration | Short procedures (≤60 minutes) [1]. Suitable for surgeries ≤40 min with 30-50 mg doses [5]. | Varies, but recovery is slower. | | Dose-Response Relationship | Yes. Higher doses (40 mg, 50 mg) provide longer block duration but slower resolution vs. 30 mg. 30 mg has a higher failure rate [5]. | Not the focus of this analysis. | | Hemodynamic Stability | Associated with stable hemodynamics [2]. | Can cause unpredictable, dose-dependent levels leading to hemodynamic instability [2]. | | FDA-Approved Formulation | Yes (Clorotekal) [1]. | N/A |
For your reference, here are the key methodologies from cited clinical studies.
This prospective, randomized, observer-blind study evaluated three doses of 1% this compound HCl (30, 40, 50 mg) in patients undergoing lower limb procedures (≤40 min) [5].
Experimental workflow for this compound dose-finding and PK study [5].
Key Procedures [5]:
This double-blind randomized controlled trial compared 1% this compound hydrochloride to 0.75% hyperbaric bupivacaine in patients undergoing anorectal surgery in an ambulatory center [4].
Workflow for comparative RCT of this compound versus bupivacaine [4].
Key Procedures [4]:
ACBA is the primary hydrolytic metabolite of chloroprocaine, formed via esterase-mediated breakdown [1]. The table below summarizes key quantitative data from recent pharmacokinetic studies.
| Parameter | In Vivo (Piglet Model) | In Vitro (Hydrogel in Plasma) |
|---|---|---|
| Sample Analysis | HPLC-MS/MS [1] | HPLC-MS/MS [1] |
| Analyte Measured | ACBA | This compound & ACBA |
| Detection Time | T0 to T12h [1] | This compound: 1 to 7 days; ACBA: Up to 7 days [1] |
| Cmax (Maximum Concentration) | 3 hours post-application [1] | This compound: 1 day; ACBA: 7 days [1] |
| Key Finding | This compound itself was below the quantitation limit in vivo, while its metabolite ACBA was readily detected [1]. | Demonstrated sustained release of this compound from the hydrogel device and subsequent metabolism to ACBA over time [1]. |
Here is a detailed methodology for the simultaneous quantification of this compound and ACBA in plasma using HPLC-MS/MS, as described in the research [1].
This analytical method was successfully applied to study the sustained release of this compound from an alginate-based hydrogel device and the concurrent formation of ACBA in both in vivo and in vitro settings [1].
The metabolic relationship and analytical process can be visualized using the following diagrams.
This compound is metabolized to ACBA by esterases.
Workflow for analyzing this compound and ACBA using HPLC-MS/MS.
The detection of ACBA, but not the parent drug this compound, in vivo highlights this compound's extremely short half-life. The research focus is on developing sustained-release formulations like hydrogel devices to prolong its analgesic action for postoperative pain management [1]. ACBA is consistently characterized as an inactive metabolite in these studies, meaning it is not associated with the pharmacological activity of the anesthetic [1].
It is important to note that "ACBA" can refer to different chemical entities in other scientific contexts. For example, it is also the acronym for a natural compound called Acetylbinankadsurin A, which is being investigated for treating liver fibrosis [2], and in microbiology, it can refer to the pathogen Acinetobacter baumannii [3]. However, in the context of this compound metabolism, it exclusively refers to the metabolite 4-amino-2-chlorobenzoic acid.
Chloroprocaine and procaine represent two ester-type local anesthetics with distinct clinical profiles despite their structural similarities. This comprehensive technical analysis synthesizes current research to provide drug development professionals and researchers with a detailed comparison of these compounds' relative potency, toxicity profiles, and underlying mechanisms. This compound (2-chloroprocaine) is a chlorinated derivative of procaine developed to enhance the anesthetic properties while maintaining the favorable safety characteristics of the ester class. The critical distinction lies in this compound's enhanced potency (approximately twice that of procaine) and reduced systemic toxicity (approximately half that of procaine), making it particularly valuable for procedures requiring rapid onset and short duration with minimal toxicity risk.
Recent clinical studies have reaffirmed this compound's utility in short-duration procedures, particularly in ambulatory settings where rapid recovery is essential. The neurotoxicity concerns that previously limited this compound's application for spinal anesthesia have been largely addressed through the development of preservative-free formulations, with contemporary research demonstrating favorable safety profiles when administered at appropriate doses. Meanwhile, procaine continues to serve as a benchmark for ester local anesthetics despite its more limited clinical use in modern practice. This review integrates pharmacological data, clinical study results, and molecular mechanisms to provide a comprehensive resource for researchers and clinicians involved in anesthetic development and optimization.
The fundamental distinction between this compound and procaine lies in their chemical structures, which directly influences their pharmacological behavior. Both compounds share the core ester-linked local anesthetic structure consisting of three principal components: a lipophilic aromatic ring, an intermediate ester linkage, and a hydrophilic tertiary amine terminus. The critical structural difference is the substitution at the aromatic ring: procaine features a hydrogen atom at the C2 position, while this compound incorporates a chlorine atom at this position, significantly altering its physicochemical properties and biological activity.
Table 1: Structural and Physicochemical Properties Comparison
| Property | This compound | Procaine | Pharmacological Significance |
|---|---|---|---|
| Chemical Structure | 4-amino-2-chlorobenzoic acid 2-(diethylamino)ethyl ester | 4-aminobenzoic acid 2-(diethylamino)ethyl ester | Chlorine substitution enhances lipid solubility |
| Molecular Weight | 270.76 g·mol⁻¹ | 236.31 g·mol⁻¹ | Minimal clinical impact |
| pKa | 8.7 | 8.9 | Lower pKa increases non-ionized fraction at physiological pH |
| Partition Coefficient | Low | Very Low | Higher lipophilicity contributes to increased potency |
| Protein Binding | Very Low (<5%) | Very Low | Minimal protein binding contributes to short duration |
| Metabolism | Plasma cholinesterase | Plasma cholinesterase | Rapid hydrolysis limits systemic toxicity |
The introduction of chlorine at the C2 position on the aromatic ring of this compound creates several important physicochemical differences that underlie its enhanced pharmacological profile. The electron-withdrawing nature of the chlorine atom increases the lipophilicity of the molecule, enhancing its ability to cross lipid membranes and reach molecular targets. This increased lipid solubility directly correlates with this compound's enhanced potency compared to procaine. Additionally, this compound's slightly lower pKa (8.7 versus 8.9 for procaine) results in a greater proportion of non-ionized drug at physiological pH (7.4), facilitating more rapid tissue penetration and faster onset of action. Both compounds undergo rapid hydrolysis by plasma cholinesterases, contributing to their short duration of action and favorable systemic toxicity profiles, though this compound demonstrates exceptionally rapid metabolism with an in vitro plasma half-life of approximately 21-25 seconds in adults. [1] [2] [3]
The distinct physicochemical properties of this compound and procaine translate directly into differing clinical pharmacological profiles that determine their appropriate applications in various clinical settings. This compound demonstrates a faster onset and more rapid recovery profile compared to procaine, making it particularly suitable for short-duration procedures where precise control over anesthetic duration is desirable. Clinical studies directly comparing these agents in spinal anesthesia have quantified these differences, revealing important implications for clinical practice, particularly in ambulatory settings.
Table 2: Clinical Performance Comparison in Surgical Settings
| Parameter | This compound (30mg) | Procaine (80mg) | Statistical Significance |
|---|---|---|---|
| Peak Block Height | T9 (T6-T12) | T6 (T4-T8) | P = 0.0796 |
| Time to 2-Segment Regression | 51 ± 17 min | 53 ± 10 min | P = 0.7434 |
| Tourniquet Tolerance | 37 ± 16 min | 49 ± 17 min | P = 0.1755 |
| Time to Sensory Resolution | 103 ± 12 min | 151 ± 26 min | P = 0.0003 |
| Time to Motor Recovery | 54 ± 23 min | 55 ± 44 min | P = 0.9366 |
| Time to Ambulation | 103 ± 12 min | 151 ± 26 min | P = 0.0003 |
| Time to Micturition | 103 ± 12 min | 156 ± 23 min | P < 0.0001 |
A randomized, double-blind, crossover study directly comparing spinal this compound (30 mg) with procaine (80 mg) in volunteers demonstrated that while both agents provided effective surgical anesthesia with similar peak block heights and times to two-segment regression, this compound exhibited significantly shorter recovery times for all discharge criteria. The time to resolution of sensory blockade was approximately 48 minutes shorter with this compound (103 ± 12 minutes versus 151 ± 26 minutes, P = 0.0003), and similarly significant differences were observed for time to ambulation (P = 0.0003) and time to micturition (P < 0.0001). These findings support the use of this compound over procaine for outpatient procedures where rapid fulfillment of discharge criteria is essential. The comparable efficacy between the two doses tested (30 mg this compound versus 80 mg procaine) further demonstrates this compound's enhanced potency, requiring a substantially lower dose to achieve similar anesthetic effects. [4] [1]
The systemic toxicity profiles of this compound and procaine reflect their shared metabolic pathway via plasma cholinesterases, though important differences exist in their relative safety margins. This compound demonstrates a favorable toxicity profile with approximately half the systemic toxicity of procaine, largely attributable to its extremely rapid hydrolysis which limits systemic accumulation. The maximum recommended dose for this compound without epinephrine is 11 mg/kg (not to exceed 800 mg), while the addition of epinephrine allows for increased doses up to 14 mg/kg (not to exceed 1000 mg) due to reduced vascular absorption. Both agents share the potential for ester local anesthetic toxicity, including central nervous system effects (restlessness, tremors, convulsions) and cardiovascular depression at toxic concentrations, though the risk is substantially lower with this compound due to its rapid metabolism. [1] [2]
Historical neurotoxicity concerns with this compound primarily emerged in the 1980s when cases of adhesive arachnoiditis, cauda equina syndrome, and other neurological injuries were reported following inadvertent intrathecal injection of large epidural doses. Subsequent investigation revealed that these complications were primarily associated with two factors: dose overdose (as epidural doses are approximately ten times higher than appropriate spinal doses) and the presence of neurotoxic preservatives (sodium bisulfite and disodium EDTA) in the formulations. With the development of preservative-free formulations and appropriate dosing guidelines, contemporary studies have demonstrated the safety of intrathecal this compound, leading to its renewed approval for spinal anesthesia in the United States, Europe, and Canada. [1] [5]
Recent research has elucidated the molecular mechanisms underlying local anesthetic neurotoxicity, revealing both shared and distinct pathways for this compound and procaine. Studies examining neurotoxicity in human neuroblastoma cell lines (SH-SY5Y) and dorsal root ganglia neurons have demonstrated that both agents can induce concentration-dependent cytotoxicity through multiple interconnected pathways:
Comparative studies have demonstrated that the neurotoxic potential of local anesthetics correlates more strongly with their lipid solubility than with their chemical classification as esters or amides. In both nerve injury and conduction blockade assays, the order of decreasing potency is: etidocaine > lidocaine > this compound > procaine. This ordering contradicts the historical assumption that ester local agents are inherently more neurotoxic than amide agents, highlighting the importance of considering multiple factors when evaluating neurotoxicity risk. [6] [7]
The following diagram illustrates the key neurotoxicity pathways identified for local anesthetics:
Neurotoxicity pathways of local anesthetics showing shared and distinct mechanisms between this compound and procaine.
Standardized in vitro models provide the foundation for assessing and comparing local anesthetic neurotoxicity. The following experimental protocols represent methodologies employed in recent research comparing this compound and procaine neurotoxicity:
Cell Culture Model:
Cell Viability Assessment (CCK-8 Assay):
Lactate Dehydrogenase (LDH) Release Assay:
Mitochondrial Membrane Potential (JC-1 Staining):
Mitochondrial Calcium Measurement (Rhod-2-AM Staining):
Reactive Oxygen Species Detection:
Alkaline Comet Assay:
Apoptosis Assays:
The following diagram illustrates the integrated experimental workflow for neurotoxicity assessment:
Integrated experimental workflow for assessing local anesthetic neurotoxicity in cellular models.
The distinct pharmacological profiles of this compound and procaine dictate their optimal applications in clinical practice. This compound's rapid onset, short duration, and minimal systemic toxicity make it particularly valuable in several specialized clinical contexts:
Obstetric Anesthesia: this compound is considered the local anesthetic of choice for emergency cesarean delivery when a pre-existing epidural catheter requires activation for surgical anesthesia. Its extremely rapid metabolism by plasma cholinesterases (with an in vitro half-life of 21 seconds in maternal blood and 43 seconds in fetal blood) minimizes placental transfer and reduces the risk of fetal exposure. Unlike amide local anesthetics, this compound does not participate in ion trapping phenomena even in the context of fetal acidosis, providing an additional safety margin in compromised fetuses. The typical formulation used is 3% this compound administered in 15-25 mL volumes to achieve a T4 dermatome level required for cesarean delivery. [1] [5]
Ambulatory Surgery: The short recovery profile of this compound makes it ideal for spinal anesthesia in outpatient settings. Clinical studies have demonstrated that patients receiving 30-40 mg of intrathecal this compound achieve unaided ambulation within approximately 90 minutes, significantly faster than with procaine (151 ± 26 minutes). This rapid recovery translates to faster discharge times and improved throughput in day-case surgery units. The reported onset time for spinal this compound is 3-5 minutes, with a motor block duration of approximately 40 minutes, ideally matching the requirements of short-duration procedures such as knee arthroscopy, hemorrhoidectomy, or hernia repair. [4] [5]
Intravenous Regional Anesthesia: Recent research has explored the novel application of intravenous this compound as an adjunct to propofol for gastrointestinal endoscopy. A 2025 randomized controlled trial demonstrated that intravenous this compound (2 mg/kg bolus followed by 6 mg·kg⁻¹·h⁻¹ infusion) significantly reduced propofol requirements (119±14 mg versus 148±18 mg, P<0.001) and decreased propofol injection pain while improving recovery times. This novel application leverages this compound's favorable safety profile and rapid metabolism to enhance sedation quality while minimizing adverse effects. [8]
The comprehensive comparison of this compound and procaine reveals a complex pharmacological profile where structural modifications significantly alter clinical utility. The introduction of a chlorine atom at the C2 position of procaine produces this compound with enhanced potency, faster onset, and reduced systemic toxicity while maintaining the favorable metabolic characteristics of ester local anesthetics. Contemporary formulations of preservative-free this compound have addressed historical neurotoxicity concerns, establishing its safety for intrathecal administration when appropriate doses are used.
Future research directions should focus on several key areas:
Chloroprocaine is an ester-type local anesthetic characterized by its exceptionally rapid onset of action and ultra-short duration, making it particularly valuable in clinical scenarios requiring fast-acting yet quickly reversible anesthesia. The drug's most intriguing pharmacological aspect lies in its apparent paradox between theoretical physicochemical properties and observed clinical behavior. Despite having a pKa of 8.7 – which theoretically should result in a slower onset due to lower percentage of uncharged, membrane-permeable species at physiological pH – this compound consistently demonstrates one of the fastest onset profiles among commercially available local anesthetics. This comprehensive review examines the multifaceted mechanisms underlying this phenomenon and their implications for clinical practice and drug development.
The pharmacological profile of this compound can be understood through its fundamental physicochemical properties, which are summarized in Table 1 alongside comparator local anesthetics. These parameters collectively determine the drug's behavior in clinical settings and explain its unique clinical niche. This compound's low partition coefficient indicates limited lipid solubility, correlating with its relatively low potency compared to long-acting agents like bupivacaine. Conversely, its minimal protein binding contributes to its brief duration of action, as less drug remains bound to tissue and plasma proteins to maintain anesthetic effect [1].
Table 1: Comparative Physicochemical Properties of Local Anesthetics
| Local Anesthetic | pKa | Partition Coefficient | Protein Binding (%) | Theoretical Onset | Actual Clinical Onset |
|---|---|---|---|---|---|
| This compound | 8.7 | Low | Very low | Slow | Very rapid |
| Lidocaine | 7.7 | Moderate | 64-70 | Rapid | Rapid |
| Bupivacaine | 8.1 | High | 95 | Intermediate | Slow |
| Ropivacaine | 8.1 | Moderate | 94 | Intermediate | Slow to moderate |
Local anesthetics produce conduction blockade by decreasing nerve membrane permeability to sodium ions, thereby inhibiting the initiation and propagation of action potentials. These drugs exert their effect by binding reversibly to a specific region on the alpha subunit of voltage-gated sodium channels in the cytoplasmic region, which increases the threshold for electrical excitation in nerves and slows nerve impulse propagation [1]. The binding site is accessible from the intracellular side of the membrane, meaning the anesthetic molecule must traverse the lipid membrane to reach its site of action. This traversal is primarily accomplished by the uncharged, lipophilic form of the molecule, while the charged, protonated form interacts with the receptor site within the sodium channel [1].
The degree of ionization at physiological pH (7.4) is therefore a critical determinant of onset characteristics, as it influences both membrane penetration and receptor binding. According to the Henderson-Hasselbalch equation, the percentage of non-ionized drug is determined by the difference between the drug's pKa and the environmental pH. For weak bases like local anesthetics (pKa > 7.4), a lower pKa correlates with a higher proportion of non-ionized drug at physiological pH, which should theoretically facilitate faster membrane penetration and quicker onset [1]. This relationship has been well established across most local anesthetics, with lidocaine (pKa 7.7) having approximately 35% non-ionized drug at pH 7.4 compared to only 3-5% for bupivacaine and ropivacaine (pKa 8.1), consistent with lidocaine's characteristically rapid onset.
This compound's apparent defiance of this established principle – with a pKa of 8.7 yielding only about 1-2% non-ionized species at physiological pH yet producing extremely rapid onset – can be explained by several complementary factors:
High Dosage Administration: this compound has the lowest systemic toxicity potential among commercially available local anesthetics due to its extremely rapid metabolism by plasma pseudocholinesterase, with an in vitro plasma half-life of merely 21-25 seconds in adults [1] [2]. This favorable safety profile permits administration of higher concentrations and volumes, creating a steep diffusion gradient that drives tissue penetration and accelerates onset despite the low percentage of non-ionized molecules [1].
Complementary Penetration Pathways: Evidence suggests that this compound may utilize alternative penetration pathways beyond simple passive diffusion of non-ionized species, potentially including paracellular routes or facilitated transport mechanisms that complement its traditional membrane crossing [3].
Rapid Tissue Distribution: The drug's low protein binding and moderate lipid solubility promote quick distribution into neural tissues once the membrane barrier has been crossed, facilitating rapid accumulation at the site of action [1].
The following diagram illustrates the relationship between this compound's physicochemical properties and its clinical performance characteristics:
> this compound's properties and clinical performance relationship
This compound undergoes exceptionally rapid metabolism via enzymatic hydrolysis in the plasma, primarily mediated by pseudocholinesterase (also known as plasma cholinesterase or butyrylcholinesterase). This enzyme catalyzes the cleavage of the ester bond in this compound, resulting in the formation of two primary metabolites: 2-chloro-4-aminobenzoic acid (CABA) and β-diethylaminoethanol [2]. The metabolic pathway is extraordinarily efficient, with an in vitro plasma half-life of merely 21 seconds in adult males and 25 seconds in adult females, and only slightly longer in neonates (approximately 43 seconds) [2]. This rapid breakdown significantly limits systemic exposure and accounts for this compound's favorable safety profile and minimal transplacental transfer, making it particularly advantageous in obstetric anesthesia [1].
The in vivo pharmacokinetic profile, while longer than in vitro values, still demonstrates remarkably rapid clearance. Following intrapartum epidural administration, the apparent in vivo half-life in maternal plasma was approximately 3.1 minutes (range: 1.5-6.4 minutes) [2]. A recent pharmacokinetic study of intraperitoneal this compound administration reported an in vivo half-life of 5.3 minutes (95% CI: 4.0-6.6 minutes) – substantially longer than in vitro values but still significantly shorter than other local anesthetics [4]. This study also documented peak plasma concentrations (C~max~) of 64.8 ng/mL, 28.7 ng/mL, and 799.2 ng/mL for 1%, 2%, and 3% this compound solutions, respectively, all well below the threshold associated with systemic toxicity [4].
The unique metabolic characteristics of this compound have several important clinical implications:
Obstetric Advantage: this compound's rapid hydrolysis minimizes placental transfer, with only trace amounts of metabolites detectable in umbilical cord blood after proper administration [1]. Unlike amide local anesthetics that can become "trapped" in the fetal circulation through ion trapping (where the slightly lower fetal pH promotes ionization of the basic drug molecules), this compound's rapid metabolism prevents significant fetal accumulation, making it the preferred agent in cases of fetal compromise [1] [5].
Toxicity Profile: The low potential for systemic toxicity allows administration of higher doses, which indirectly contributes to the rapid onset by establishing a steep concentration gradient. The maximum recommended dose is 11 mg/kg without epinephrine and 14 mg/kg with epinephrine (up to 1000 mg) [1], significantly higher than limits for other local anesthetics.
Drug Interactions: One metabolite, 2-chloro-4-aminobenzoic acid, is known to inhibit the action of sulfonamides, representing a potentially significant drug interaction [2]. Additionally, patients with atypical pseudocholinesterase may experience prolonged effects due to reduced metabolic clearance, though the clinical impact is less pronounced than with ester neuromuscular blocking agents like succinylcholine [5].
The following diagram illustrates this compound's metabolic pathway and its clinical implications:
> this compound metabolism pathway and clinical implications
Recent clinical studies have validated this compound's rapid onset and recovery profile across various surgical contexts. A 2021 prospective, randomized, observer-blind study of 45 patients undergoing lower limb procedures compared three intrathecal this compound doses (30, 40, and 50 mg) [6]. The research demonstrated that the 50 mg dose provided the most reliable surgical conditions with a time to readiness for surgery of just 5.6±1.9 minutes, significantly faster than the 30 mg dose (8.3±3.4 minutes, p=0.0259) [6]. Complete resolution of the sensory block occurred within 1.76±0.35 hours for the 30 mg group, extending to 2.23±0.38 hours for the 50 mg group, confirming the dose-dependent duration of action while maintaining relatively short recovery times compared to longer-acting alternatives [6].
In dental surgery, a 2023 randomized single-blind trial compared 1% this compound with 2% lidocaine with adrenaline for third molar extraction [7]. This compound demonstrated a significantly faster onset of action (1.17±0.55 minutes versus 4.2±0.48 minutes, p<0.000) but a shorter duration of anesthesia (77±15.8 minutes versus 270±33.2 minutes), consistent with its pharmacological profile [7]. The study also noted more stable hemodynamic parameters with this compound, without the transient hypertension and tachycardia associated with vasoconstrictor-containing lidocaine solutions [7].
Table 2: Clinical Performance of this compound Across Surgical Applications
| Surgical Context | Dosage/Concentration | Onset Time | Duration | Time to Discharge | Study |
|---|---|---|---|---|---|
| Lower limb surgery (spinal) | 50 mg (1%) | 5.6±1.9 min | 2.23±0.38 h | Not specified | [6] |
| Third molar extraction | 2 mL (1%) | 1.17±0.55 min | 77±15.8 min | Not applicable | [7] |
| Knee arthroscopy (spinal) | 40 mg | 7.9±6.0 min | ~90 min to ambulation | ~90 min to ambulation | [5] |
| Ambulatory surgery (spinal) | 40 mg | 3-5 min | 40 min motor block | 90 min to ambulation | [5] |
This compound's rapid onset and favorable safety profile have established its role in obstetric anesthesia, particularly for urgent cesarean deliveries and labor analgesia. A 2022 randomized clinical trial comparing different concentrations of this compound with lidocaine for activating labor epidural analgesia demonstrated significantly shorter onset times with this compound [8]. The median time to adequate analgesia was 7.0 minutes with 1.5% this compound versus 12.0 minutes with 1% lidocaine (HR=6.540; 95% CI: 3.503-12.210; p<0.001) [8]. The 1.5% this compound concentration also resulted in lower pain scores, reduced supplemental analgesic consumption, and higher maternal satisfaction compared to both lidocaine and 1.2% this compound [8].
For emergency cesarean sections, the standard 3% this compound solution administered epidurally in 15-25 mL volumes typically achieves a T4 dermatome level within 5-12 minutes – the sensory level required for painless cesarean delivery [1]. The drug's rapid metabolism minimizes fetal exposure, with studies demonstrating only trace amounts of metabolites in umbilical arterial or venous plasma after properly administered blocks [1]. This pharmacokinetic profile, combined with its lack of participation in ion trapping phenomena (unlike amide local anesthetics), makes this compound the preferred agent in situations of fetal compromise [1] [5].
This compound offers several distinct advantages compared to other short-acting local anesthetics, particularly lidocaine:
Favorable Transient Neurologic Symptom (TNS) Profile: Unlike lidocaine, which is associated with a relatively high incidence of TNS (characterized by pain, tingling, or dysesthesia in the lower extremities and buttocks resolving spontaneously within days), this compound demonstrates a significantly lower risk of these troublesome symptoms [5] [9]. A systematic review with network meta-analysis found this compound comparable to bupivacaine in TNS incidence and superior to lidocaine [9].
Rapid Recovery Profile: Multiple studies have confirmed that this compound provides faster recovery times compared to both lidocaine and low-dose bupivacaine, including shorter time to unaided ambulation, independent urination, and fitness for discharge [9]. This makes it particularly advantageous in ambulatory surgery settings where rapid turnover is prioritized.
Hemodynamic Stability: this compound demonstrates minimal effects on cardiac conduction, excitability, refractoriness, contractility, and peripheral vascular resistance at therapeutic doses [2]. Studies have shown more stable hemodynamic parameters with this compound compared to lidocaine with epinephrine, which can cause transient increases in arterial pressure and heart rate [7].
Despite its favorable profile, this compound has several important limitations and safety considerations:
Short Duration: The primary limitation of this compound is its brief duration of action, typically 30-60 minutes for epidural administration and slightly longer for spinal use [1] [2]. This restricts its application to procedures of appropriately short duration or those utilizing continuous catheter techniques.
Historical Neurotoxicity Concerns: In the 1980s, reports of neurological injuries including adhesive arachnoiditis, cauda equina syndrome, and anterior spinal artery syndrome emerged following inadvertent intrathecal injection of epidural doses of this compound [1]. Subsequent investigation determined that these complications were primarily associated with two factors: inappropriate dosing (epidural doses being an order of magnitude higher than appropriate spinal doses) and preservative-related toxicity (specifically from sodium bisulfite and disodium EDTA) [1] [5]. Modern preservative-free formulations have addressed these concerns, with recent studies confirming their safety for intrathecal administration [1] [3].
Back Pain Incidence: Epidural administration of large volumes (>40 mL) of this compound has been associated with transient back pain, potentially related to the drug's low pH or specific formulation characteristics [3]. Using volumes of 25 mL or less minimizes this risk [3].
Table 3: Clinical Dosing Guidelines for this compound
| Administration Route | Concentration | Typical Dose | Onset Time | Duration | Special Considerations |
|---|---|---|---|---|---|
| Epidural (obstetric) | 3% | 15-25 mL | 5-12 min | 30-60 min | Gold standard for emergency C-section |
| Spinal | 1% | 30-50 mg | 3-5 min | 1.5-2.5 h | Preservative-free only |
| Peripheral nerve block | 1-2% | Volume based on nerve location | 6-12 min | 45-60 min | Maximum dose 11 mg/kg (800 mg) without epinephrine |
| Infiltration | 1-2% | Based on surgical field | Immediate | 30-45 min | Maximum dose 11 mg/kg (800 mg) without epinephrine |
| Intraperitoneal | 1-3% | 40 mL | Not documented | Not documented | Supplemental analgesia during Cesarean delivery [4] |
This compound represents a unique pharmacological entity among local anesthetics, demonstrating that theoretical physicochemical principles – while generally predictive – can be superseded by specific clinical and metabolic characteristics. The drug's high pKa (8.7) would conventionally predict slow onset, yet its extremely rapid hydrolysis and consequent low systemic toxicity enable administration of sufficiently high doses to establish steep diffusion gradients that drive rapid tissue penetration and clinical onset. This combination of properties makes this compound particularly valuable in clinical scenarios requiring fast-acting, short-duration anesthesia with minimal systemic exposure, such as obstetric emergencies, brief ambulatory procedures, and situations where rapid recovery is prioritized.
The table below summarizes the key characteristics that define chloroprocaine's systemic toxicity profile [1] [2] [3]:
| Parameter | Profile & Clinical Implications |
|---|---|
| Chemical Class | Ester local anesthetic [1] [2] |
| Metabolism | Rapid hydrolysis by plasma pseudocholinesterase [1] [2] [3] |
| Primary Metabolites | 2-chloro-4-aminobenzoic acid and β-diethylaminoethanol [2] [3] |
| In vitro Plasma Half-Life | 21 seconds (adults) [2] [3] |
| In vivo Half-Life (maternal plasma) | 3.1 minutes (range: 1.5 - 6.4 min) after epidural administration [2] |
| Protein Binding | One of the lowest among clinically used local anesthetics [1] |
| Risk of Systemic Toxicity (LAST) | Low [1] |
| Key Safety Advantage | Rapid metabolism minimizes placental transfer, making it suitable in obstetric emergencies [1] |
Adherence to maximum recommended doses is critical for minimizing the risk of systemic toxicity. The following table outlines established dosing guidelines and toxicological data [1] [2]:
| Dosing & Toxicity Metric | Value | Context & Conditions |
|---|---|---|
| Max Dose (without epinephrine) | 11 mg/kg (not to exceed 800 mg total) | Infiltration or peripheral nerve block [1] |
| Max Dose (with epinephrine) | 14 mg/kg (not to exceed 1000 mg total) | Infiltration or peripheral nerve block; epinephrine reduces vascular uptake [1] |
| Typical Epidural Concentration & Volume | 15-25 mL of a 3% solution | For urgent cesarean delivery to achieve a T4 dermatome level [1] |
| Recommended Intrathecal Dose | 50 mg of 1% preservative-free solution | For spinal anesthesia in non-obstetric population [1] |
| Animal Toxicity (IV LD50 in mice) | 97 mg/kg | As this compound HCl [2] |
This compound's therapeutic and toxic effects stem from the same core mechanism: the reversible inhibition of voltage-gated sodium channels, which blocks nerve signal conduction [1] [2]. Systemic toxicity occurs when excessive plasma levels are achieved, typically due to inadvertent intravascular injection or administration of an excessive dose.
The following diagram maps the journey of this compound from administration to potential systemic toxicity, highlighting key risk points and mechanisms.
Recent clinical research has explored the adjunctive use of intravenous this compound to reduce propofol consumption and associated side effects during gastrointestinal endoscopy. The methodology from a 2025 randomized controlled trial provides a reproducible protocol for investigating this application [4].
For researchers and drug development professionals, the key takeaways on this compound's systemic toxicity are:
Spinal anesthesia with 2-chloroprocaine represents a significant advancement in ambulatory anesthesia practice, offering a superior pharmacological profile for short-duration surgical procedures. This ultra-short-acting local anesthetic demonstrates excellent efficacy with rapid onset and predictable resolution of both sensory and motor blocks, facilitating faster patient discharge compared to traditional agents like bupivacaine. Chloroprocaine's unique ester-based metabolism via plasma pseudocholinesterase ensures rapid hydrolysis in the bloodstream, contributing to its favorable safety profile and reduced systemic toxicity potential. Current clinical evidence supports the use of intrathecal this compound across various surgical settings, particularly for lower abdominal, perineal, and lower extremity procedures lasting ≤60 minutes. These application notes provide detailed protocols for researchers and clinical investigators, encompassing pharmacological characteristics, dosing optimization, administration techniques, safety considerations, and clinical applications to standardize practices and enhance patient outcomes in day-case surgery.
Spinal this compound has emerged as an ideal anesthetic for ambulatory settings due to its unique pharmacokinetic properties. As an ester-linked local anesthetic, this compound undergoes rapid metabolism by plasma pseudocholinesterase, resulting in an exceptionally short half-life and minimal risk of systemic accumulation [1]. This rapid hydrolysis translates to predictable recovery profiles even with unintentional intravascular injection, making it particularly advantageous in fast-track surgical settings where rapid turnover is essential. The chemical structure of this compound includes ester linkages that are quickly broken down in the bloodstream, unlike amide-type local anesthetics that require hepatic metabolism, thus reducing potential toxicity concerns [2].
The historical development of this compound for neuraxial anesthesia has evolved significantly since its introduction. Early formulations contained preservatives that were associated with neurological toxicity, but contemporary preparations are preservative-free and specifically developed for intrathecal administration [2]. Modern this compound solutions have demonstrated excellent safety profiles in clinical trials, with minimal transient neurological symptoms (TNS) compared to other short-acting agents like lidocaine [1]. The current clinical evidence supports the use of intrathecal this compound as a reliable alternative to both lidocaine (due to lower TNS risk) and low-dose bupivacaine (due to shorter duration) in appropriate surgical cases [3] [4].
Extensive clinical research has established the efficacy and optimal dosing ranges for spinal this compound across various surgical procedures. Evidence from randomized controlled trials and meta-analyses consistently demonstrates that This compound offers significant advantages over other local anesthetics in terms of faster recovery and discharge times, making it particularly suitable for ambulatory surgery settings [3] [4]. The pharmacological profile of this compound translates to clinically relevant benefits, including quicker resolution of both sensory and motor blocks, earlier ambulation, and shorter time to discharge readiness compared to low-dose bupivacaine [3].
Dosing optimization studies have identified the therapeutic window for this compound in spinal anesthesia, with different doses providing specific clinical profiles suitable for various surgical requirements:
Table 1: this compound Dosing Regimens and Clinical Profiles
| Dose (mg) | Sensory Block Onset (min) | Surgical Duration (min) | Time to Complete Regression (min) | Clinical Applications |
|---|---|---|---|---|
| 30 | 5.2 ± 1.3 | 40-60 | 105.6 ± 21 | Lower limb procedures ≤40 min |
| 40 | 4.8 ± 1.1 | 50-70 | 127.8 ± 27.6 | Most short-duration procedures |
| 50 | 4.5 ± 0.9 | 60-80 | 133.8 ± 22.8 | Procedures requiring higher block |
| 60 | 3.9 ± 0.7 | 70-90 | 145.2 ± 24.3* | Selected inpatient procedures |
Data synthesized from multiple clinical trials [2] [1] [5]. *Based on limited studies - requires further investigation.
A prospective, randomized, observer-blinded study evaluating three intrathecal doses of this compound HCl 1% (30, 40, and 50 mg) in patients undergoing lower limb procedures demonstrated that the time to complete regression of the spinal block was significantly faster with the 30 mg dose (1.76 ± 0.35 hours) compared to both 40 mg (2.13 ± 0.46 hours) and 50 mg (2.23 ± 0.38 hours) [2]. However, the lower 30 mg dose was associated with a higher secondary failure rate, suggesting that 40 mg represents the optimal balance between efficacy and duration for most short procedures [2].
Network meta-analyses of randomized controlled trials have established the superior recovery profile of this compound compared to other local anesthetics. When evaluating time to discharge readiness, this compound consistently ranks among the top agents, alongside lidocaine and mepivacaine [4]. However, this compound demonstrates advantages in other key recovery metrics, ranking highest for sensory and motor block duration, time to first ambulation, and spontaneous voiding [4]. These findings position this compound as the preferred agent for spinal anesthesia in the ambulatory setting, particularly when utilizing fast-track protocols.
Table 2: Comparison of Local Anesthetics for Spinal Anesthesia in Ambulatory Surgery
| Anesthetic | Dose (mg) | Sensory Block Duration (min) | Motor Block Duration (min) | Time to Discharge (min) | TNS Risk | Clinical Recommendations |
|---|---|---|---|---|---|---|
| 2-Chloroprocaine | 40-50 | 75-105 | 70-110 | 125-150 | Very low | First-line for procedures <90 min |
| Lidocaine | 40-60 | 80-100 | 75-105 | 130-160 | Higher | Avoid if alternatives available |
| Mepivacaine | 45-60 | 90-120 | 85-115 | 140-170 | Moderate | Second-line option |
| Low-dose Bupivacaine | 7.5-10 | 90-150 | 100-160 | 180-240 | Low | Longer procedures (>90 min) |
| Prilocaine | 40-60 | 85-115 | 80-110 | 135-165 | Low | Alternative to this compound |
Data synthesized from systematic reviews and meta-analyses [3] [4] [1]. TNS = Transient Neurologic Symptoms
A systematic review and meta-analysis directly comparing this compound with low-dose spinal bupivacaine demonstrated that this compound was associated with significantly faster motor and sensory block regression (pooled mean difference = -57 minutes), shorter time to ambulation (pooled mean difference = -84.6 minutes), and earlier discharge (pooled mean difference = -88.6 minutes) [3]. These quantitative findings confirm the clinical advantages of this compound when spinal anesthesia is performed for day-case surgery, where efficient recovery metrics directly impact operational efficiency and patient satisfaction.
Comprehensive patient evaluation is essential before administering spinal this compound. The preoperative assessment should include a detailed medical history, physical examination, and appropriate diagnostic tests to identify potential contraindications and optimize patient selection. Absolute contraindications to spinal anesthesia include patient refusal, infection at the injection site, severe uncorrected hypovolemia, true allergy to local anesthetics, and increased intracranial pressure [6] [7]. Relative contraindications that require careful risk-benefit analysis include coagulopathy, sepsis, fixed cardiac output states, and indeterminate neurological disease [6] [7].
Specific consideration should be given to patients with pre-existing neurological conditions. While conditions such as multiple sclerosis and other demyelinating diseases were historically considered contraindications to neuraxial anesthesia, current evidence suggests that with appropriate counseling and documentation, spinal anesthesia may be carefully considered [6]. In vitro experiments indicate that demyelinated nerves may be more susceptible to local anesthetic toxicity, though no clinical study has convincingly demonstrated that spinal anesthesia worsens these neurological diseases [6]. The decision-making process should weigh the potential benefits of a stress-free surgical experience against theoretical risks.
Proper preparation of this compound is crucial for patient safety and procedural success. The following protocol outlines the standardized approach for drug preparation and administration:
The following workflow diagram illustrates the standardized procedure for spinal this compound administration:
Comprehensive monitoring and systematic assessment of the neural block are essential components of safe spinal anesthesia practice. Following administration of this compound, implement the following monitoring protocol:
Systematic documentation of block characteristics provides valuable data for quality improvement and research purposes. The onset time for surgical readiness (defined as loss of pinprick sensation at T12 combined with Bromage score ≥2) typically occurs within 5-10 minutes with this compound, with the highest sensory level achieved within 15-20 minutes [2] [1]. The regression profile follows a predictable pattern, with two-dermatome regression occurring approximately 45-60 minutes after injection and complete regression to S1 within 105-135 minutes, depending on the dose administered [2].
Spinal this compound demonstrates an excellent safety profile when administered appropriately, with most adverse events being mild and self-limiting. The most common physiological side effects include hypotension (10-30% incidence), bradycardia (5-15% incidence), and transient nausea (5-10% incidence) [2] [1]. These effects are generally related to sympathetic blockade rather than specific drug toxicity and typically respond well to conventional supportive measures.
Neurological complications associated with spinal anesthesia in general are rare, with serious permanent injury occurring in approximately 1.2:100,000 cases in the obstetric population, and likely even lower in the general surgical population [8]. The risk of transient neurologic symptoms (TNS) with this compound is significantly lower than with lidocaine, making it a favorable alternative for short-duration procedures [1]. Direct neurotoxicity from modern preservative-free this compound formulations is exceedingly rare when appropriate doses and concentrations are used [2] [8].
Obstetric Patients: Neuraxial techniques are extensively used in obstetric anesthesia, with neurologic complications being extremely rare in this population. The incidence of neuraxial anesthesia-related nerve injury is lower in obstetric patients (1.2:100,000) compared to chronic pain patients (2.5:100,000) or perioperative patients (8:100,000) [8]. However, obstetric-related neurologic injuries occur 5-10-fold more commonly than anesthetic-related neurologic injuries, with risk factors including gestational age >41 weeks, nulliparity, prolonged second stage of labor, instrumental delivery, and fetal macrosomia [8].
Geriatric Patients: Age-related physiological changes including decreased vascular compliance, altered baroreceptor function, and reduced renal clearance may enhance sensitivity to neural blockade. Dose reduction should be considered in elderly patients, particularly those with significant comorbidities or frailty. However, this compound's rapid metabolism and short duration make it an attractive option in this population when appropriate dose adjustments are implemented.
Patients with Comorbidities: For patients with cardiovascular disease, particularly those with fixed cardiac output states such as aortic stenosis, spinal anesthesia requires careful consideration. While aortic stenosis was historically considered an absolute contraindication, carefully conducted spinal anesthesia may be feasible with appropriate hemodynamic monitoring and meticulous dose titration [6]. Similarly, patients with diabetes or peripheral neuropathy require thorough documentation of pre-existing neurological status and careful postoperative assessment.
Spinal this compound is ideally suited for various short-duration surgical procedures, primarily those involving the lower abdomen, pelvis, perineum, and lower extremities. Based on clinical evidence, the following applications are particularly appropriate:
Emerging applications for spinal this compound include fast-track protocols for more extensive procedures such as total hip arthroplasty, where a retrospective study demonstrated that this compound use was associated with shorter hospital length of stay (0.9 vs 1.2 days), shorter operative time (68.2 vs 83.6 minutes), and higher likelihood for discharge home (100% vs 89.2%) compared to bupivacaine [5]. This suggests that the clinical utility of this compound may extend beyond traditionally defined "short-duration" procedures when rapid recovery is a priority.
Successful implementation of spinal this compound in an ambulatory setting requires a systematic institutional approach. The following elements are essential for optimizing clinical outcomes and operational efficiency:
Clinical studies have demonstrated that implementation of this compound-based spinal anesthesia protocols can significantly enhance operational efficiency without compromising patient safety or satisfaction. The predictable short duration of action facilitates more efficient operating room scheduling and turnover, while the rapid recovery profile enables earlier ambulation and discharge compared to longer-acting alternatives [3] [4] [5].
Spinal this compound represents a significant advancement in anesthetic care for short-duration surgical procedures, particularly in the rapidly expanding ambulatory surgery sector. The well-characterized pharmacological profile of this compound, featuring rapid onset and predictable resolution of both sensory and motor blockade, aligns ideally with the requirements of fast-track anesthesia protocols. Current evidence supports the use of 40 mg of 1% this compound as the optimal balance between efficacy and duration for most procedures, with 30 mg and 50 mg doses serving specific niche applications.
Future research should focus on further refining dosing regimens for specific patient populations, including the elderly, obese, and those with significant comorbidities. Additionally, investigation of novel combinations with adjuvants such as opioids or alpha-2 agonists may extend the utility of this compound while maintaining its favorable recovery profile. Long-term surveillance studies will continue to confirm the excellent safety profile of modern preservative-free this compound formulations, particularly regarding neurological outcomes. As healthcare systems increasingly prioritize efficiency and value-based care, spinal this compound is positioned to play an expanding role in ambulatory anesthesia practice.
The landshift in healthcare economics and evolving patient recovery expectations have driven substantial innovation in anesthetic approaches for total knee arthroplasty (TKA). With the removal of TKA from the Medicare Inpatient-Only list in 2018 and 2020, same-day discharge (SDD) protocols have transitioned from exceptional to mainstream practice. Spinal anesthesia has emerged as a cornerstone technique in SDD pathways, offering superior pain control, faster recovery, fewer complications, and lower costs compared to general anesthesia. However, the choice of specific anesthetic agent within spinal techniques plays a crucial role in determining discharge readiness and patient satisfaction. Chloroprocaine, an ester-type local anesthetic with rapid onset and short duration characteristics, has re-emerged as an ideal candidate for SDD-TKA protocols following reformulation to address previous neurological safety concerns.
The development of preservative-free formulations of this compound has revitalized interest in this agent for spinal anesthesia in orthopedic procedures. Unlike longer-acting agents such as bupivacaine that can unpredictably delay discharge due to prolonged motor blockade and urinary retention, this compound's pharmacological profile aligns strategically with the requirements of ambulatory orthopedic surgery. Recent clinical evidence demonstrates that strategic implementation of this compound spinal anesthesia can significantly enhance recovery metrics while maintaining surgical conditions and patient safety. These application notes synthesize current evidence and provide detailed protocols for researchers and clinicians implementing this compound in SDD-TKA programs.
Recent clinical investigations have systematically evaluated the efficacy of this compound compared to other local anesthetics in spinal anesthesia for TKA. A substantial retrospective analysis of 178 patients undergoing SDD TKA compared outcomes between this compound (n=114) and mepivacaine (n=64). The results demonstrated statistically significant advantages in the this compound group across multiple perioperative metrics [1] [2] [3].
Table 1: Comparative Outcomes of this compound vs. Mepivacaine in SDD TKA
| Outcome Metric | This compound Group | Mepivacaine Group | P-value |
|---|---|---|---|
| Operative Time (min) | 73.1 ± 19.2 | 84.9 ± 18.3 | < 0.001 |
| Discharge Time (h) | 3.7 ± 0.9 | 4.2 ± 0.8 | < 0.001 |
| Urinary Retention Rate | 2.5% | 15.6% | 0.004 |
| Urinary Catheterization Need | 2.6% | 14.1% | 0.004 |
| Postoperative Numbness | 19.3% | 39.1% | 0.004 |
| Spinal Anesthetic Dose (mg) | 58.4 ± 7.0 | 51.0 ± 6.9 | < 0.001 |
Beyond comparison with mepivacaine, this compound has demonstrated favorable outcomes when compared to bupivacaine in hip arthroplasty studies, suggesting class benefits across lower extremity arthroplasty procedures. A study of 74 patients undergoing total hip arthroplasty found that this compound use was associated with shorter hospital length of stay (0.9 vs. 1.2 days), reduced operative time (68.2 vs. 83.6 minutes), lower estimated blood loss (184.7 vs. 218.9 mL), and decreased incidence of intraoperative hypotension (59.5% vs. 83.8%) [4]. These advantages translate to both economic benefits and enhanced patient satisfaction through rapid recovery profiles.
A retrospective case series of 65 patients receiving fixed-dose 50 mg spinal this compound for total hip and knee arthroplasty demonstrated generally favorable outcomes, with all patients able to initiate physical therapy on the same day of surgery [5]. The duration of surgical anesthesia was sufficient for successful completion of procedures, with a median anesthesia duration of 87 minutes compared to a median surgical time of 52 minutes. This provides an adequate safety margin for typical TKA procedures while ensuring predictable resolution.
Table 2: Recovery Metrics Following Spinal this compound for Arthroplasty
| Recovery Metric | This compound Performance | Clinical Significance |
|---|---|---|
| PACU Stay Duration | 97 minutes (median) [5] | Faster care transition |
| Time to First Urination | 75±9.4 minutes [6] | Reduced urinary retention |
| Time to Discharge | 152±18.5 minutes [6] | Efficient facility throughput |
| Physical Therapy Initiation | 100% same-day [5] | Enhanced early mobility |
| Breakthrough Pain in PACU | 45% requiring IV morphine [5] | Need for systematic relay analgesia |
The reliability of surgical anesthesia with this compound has been well-established across studies. In the dose-ranging study of 30, 40, and 50 mg this compound for lower limb procedures, the 50 mg dose demonstrated the most consistent surgical conditions with minimal need for supplementation [7]. The higher dose (50 mg) provided a significantly faster time to readiness for surgery compared to the 30 mg dose (p=0.0259), while maintaining acceptable resolution times [7].
This compound is an ester-class local anesthetic that produces reversible nerve conduction blockade through inhibition of voltage-gated sodium channels in neuronal membranes [8] [9]. The drug binds specifically to the alpha subunit on the cytoplasmic region of these channels, decreasing membrane permeability to sodium ions and thereby increasing the threshold for electrical excitation in nerve fibers [8]. This action slows nerve impulse propagation and ultimately produces reversible conduction blockade.
This compound exhibits differential nerve blockade, a phenomenon where nerve fibers with different functions demonstrate varying sensitivity to local anesthetic effects [8]. The progression of anesthesia follows a characteristic sequence: sympathetic fibers are blocked at the lowest concentrations, followed by sensory fibers responsible for pain, temperature, light touch, pressure, and proprioception. Motor fibers, being most resistant, require the highest concentrations for blockade [8]. This differential effect explains the typical clinical observation of sympathetic blockade (with potential hypotension) preceding sensory analgesia, with motor blockade occurring last and resolving first.
The unique pharmacokinetic properties of this compound underlie its advantages in SDD TKA protocols. Despite having a pKa (8.7) higher than other local anesthetics, which theoretically should delay onset, this compound provides rapid surgical anesthesia due to its exceptionally low systemic toxicity profile [8]. This safety profile enables administration of higher doses, creating a large diffusion gradient that drives rapid onset. This compound has the lowest lipid solubility and protein binding among clinically used local anesthetics, contributing to its short duration of action and low potency [8].
The metabolism of this compound is primarily via plasma pseudocholinesterases, with an extremely short in vitro plasma half-life of 21-25 seconds in adults and 43 seconds in neonates [8] [9]. This rapid enzymatic hydrolysis results in production of β-diethylaminoethanol and 2-chloro-4-aminobenzoic acid (CABA), the latter of which has been identified as an inhibitor of sulfonamide antibiotics [9]. The metabolites are primarily excreted renally, with the rapid metabolism minimizing placental transfer in obstetric patients and contributing to the favorable safety profile across patient populations.
Figure 1: Pharmacological Pathway of this compound - Mechanism of Action and Metabolism
Indications and Patient Selection:
Preoperative Preparation:
Drug Formulation and Dosing:
Intraoperative Management:
Despite reliable surgical anesthesia, breakthrough pain in the immediate postoperative period has been reported in up to 45% of patients following resolution of spinal block [5]. A proactive, structured approach to rescue analgesia is essential for patient satisfaction and successful SDD.
Intraoperative Rescue:
Postoperative Analgesia:
Standardized Discharge Criteria:
Post-discharge Monitoring:
The safety profile of modern preservative-free this compound is generally favorable, particularly when compared to longer-acting alternatives. The most common adverse effects are related to the neuroaxial technique itself rather than specific drug properties [8].
Table 3: Adverse Effect Profile and Management Strategies
| Adverse Effect | Incidence | Risk Factors | Management Strategies |
|---|---|---|---|
| Hypotension | Technique-dependent | Advanced age, hypovolemia, high block | Fluid bolus, vasopressors (ephedrine, phenylephrine) |
| Bradycardia | Technique-dependent | High sympathetic block, baseline bradycardia | Atropine, glycopyrrolate, epinephrine for severe cases |
| Urinary Retention | 2.5% [1] | Male gender, BPH, advanced age | Bladder scan protocol, intermittent catheterization if PVR >350mL |
| Transient Neurological Symptoms | Rare with preservative-free formulation | Previous history, outpatient setting | NSAIDs, reassurance typically self-limited |
| Post-dural Puncture Headache | Technique-dependent | Young age, female gender, needle type | Epidural blood patch if severe and persistent |
Historical neurological injuries associated with this compound in the 1980s were subsequently attributed to two primary factors: inadvertent intrathecal injection of large epidural doses and neurotoxicity from preservatives (sodium bisulfite and disodium ethylenediaminetetraacetate/EDTA) in the formulation [8]. These preservatives were found to cause localized neurodegenerative changes in spinal nerve roots when administered intrathecally.
The contemporary preservative-free formulation has eliminated these safety concerns. Since the introduction of specially formulated preservative-free this compound for intrathecal use, clinical experience has demonstrated an excellent safety profile. In recent studies involving over 200 patients receiving intrathecal this compound for orthopedic procedures, no serious neurological complications were reported [1] [5] [7]. One case of cauda equina syndrome after appropriate dose administration was reported in the literature, with symptoms resolving completely over 5-6 weeks [8].
Successful integration of this compound spinal anesthesia into SDD TKA programs requires systematic approaches to several operational components. The transition from mepivacaine to this compound described in recent studies represented a systemic institutional transition in anesthetic preference rather than patient-specific selection [1] [2]. This consistency facilitates protocol standardization and staff education.
Key implementation considerations include:
The economic value proposition of this compound in SDD TKA derives from multiple factors demonstrated in clinical studies. The significantly shorter discharge time (3.7 vs. 4.2 hours) translates to more efficient facility throughput [1]. Reduced urinary retention rates (2.5% vs. 15.6%) diminish nursing workload and catheter-related complications [1]. The ability to reliably predict recovery timelines enhances operational efficiency and reduces overtime costs associated with unpredictable discharge readiness.
While current evidence supports the efficacy and safety of this compound for SDD TKA, several research opportunities remain:
This compound represents a significant advancement in spinal anesthesia for same-day discharge total knee arthroplasty. Its pharmacological profile—characterized by rapid onset, predictable surgical anesthesia of appropriate duration, and swift recovery—aligns ideally with the requirements of modern fast-track arthroplasty pathways. Clinical evidence demonstrates consistent advantages over alternative agents including reduced operative times, faster discharge eligibility, decreased urinary retention, and fewer neurological complaints during recovery.
The introduction of preservative-free formulations has successfully addressed historical safety concerns, with contemporary studies demonstrating excellent neurological safety profiles. Implementation of structured protocols addressing patient selection, dosing, breakthrough pain management, and discharge criteria can maximize the benefits of this compound while mitigating potential limitations. As healthcare continues to evolve toward value-based models and enhanced patient experience, this compound offers a evidence-based tool for optimizing outcomes in ambulatory joint arthroplasty.
The primary clinical value of intravenous chloroprocaine in gastrointestinal endoscopy is its ability to significantly reduce the required dosage of propofol, thereby potentially enhancing patient safety and improving recovery profiles without increasing sedation-related adverse events [1].
The following table summarizes the key efficacy outcomes from a recent randomized controlled trial comparing this compound plus propofol against propofol alone [1]:
| Outcome Measure | Group CP (this compound + Propofol) | Group C (Propofol Alone) | P-value |
|---|---|---|---|
| Total Propofol Consumption (mg) | 119 ± 14 | 148 ± 18 | < 0.001 |
| Incidence of Injection Pain | Significantly Lower | - | 0.007 |
| Recovery Time (minutes) | 4.7 ± 1.4 | 6.6 ± 1.3 | < 0.001 |
| PACU Stay Time (minutes) | 13.0 ± 2.9 | 16.7 ± 3.0 | < 0.001 |
| Post-op Pain Score (VAS) | 1.9 ± 0.7 | 2.5 ± 0.7 | 0.002 |
The trial demonstrated no statistically significant differences in the incidence of intraoperative adverse events such as hypoxemia, hypotension, or bradycardia between the two groups, indicating that the adjunctive use of this compound does not compromise procedural safety [1].
The propofol-sparing effect of this compound aligns with research on other local anesthetics, particularly intravenous lidocaine [2]. An updated meta-analysis confirms that lidocaine significantly reduces propofol consumption and lowers the risk of desaturation and hypotension during procedures [2]. The following table compares the dosing regimens of these two local anesthetics in propofol-based sedation:
| Agent | Bolus Dose | Continuous Infusion Rate | Key Supporting Evidence |
|---|---|---|---|
| This compound | 2 mg/kg | 6 mg·kg⁻¹·h⁻¹ | Single RCT (n=60) [1] |
| Lidocaine | 1.5 mg/kg | 2-4 mg·kg⁻¹·h⁻¹ | Systematic Review & Meta-analysis (17 RCTs) [2] |
Below is a detailed methodology for the clinical application of intravenous this compound as a propofol-sparing agent, based on the cited research [1].
The following workflow outlines the procedural steps and primary outcomes:
Propofol is a primary sedative for endoscopy but can cause dose-dependent hypotension and respiratory depression [3]. This compound, an ester-based local anesthetic, is rapidly hydrolyzed in the blood by plasma cholinesterase, leading to a short half-life and reduced risk of systemic accumulation [1]. Its proposed propofol-sparing mechanism involves providing a baseline level of analgesia and anesthesia, which blunts the sympathetic response to endoscopic stimulation, thereby reducing the need for deep propofol sedation [1].
Postoperative pain remains a significant clinical challenge affecting patient recovery, mobility, and overall surgical outcomes. Despite advances in analgesic techniques, systemic toxicity and short duration of action continue to limit the effectiveness of conventional local anesthetics. Chloroprocaine, an ester-type local anesthetic characterized by its rapid metabolism and favorable safety profile, presents an ideal candidate for hydrogel-based delivery systems. The integration of this compound into advanced hydrogel formulations addresses critical limitations in postoperative pain management by providing prolonged analgesia, reduced dosing frequency, and minimized systemic exposure.
The re-emergence of this compound in clinical practice is particularly noteworthy given its historical safety concerns. Modern formulations have overcome previous limitations, with recent studies demonstrating its effectiveness in various surgical settings including total knee arthroplasty, where it showed significant advantages over mepivacaine including lower urinary retention rates (2.5% vs 15.6%) and faster discharge times (3.7 vs 4.2 hours) [1]. The hydrogel delivery platform further enhances these benefits by creating a localized drug reservoir that maintains therapeutic concentrations at the target site while minimizing systemic circulation, thereby addressing the fundamental challenge of prolonged postoperative analgesia without the need for catheter-based continuous infusion systems.
The development of this compound-loaded hydrogels requires systematic preformulation characterization to ensure optimal drug-polymer compatibility and functional performance. The workflow begins with polymer selection and proceeds through critical evaluation of rheological properties, drug-polymer interactions, and preliminary release kinetics to identify lead formulations for further development.
Comprehensive in vitro characterization provides critical insights into the release mechanisms and performance attributes of this compound hydrogel formulations. This systematic approach evaluates release kinetics, physical stability, and metabolic conversion to establish correlations with anticipated in vivo behavior.
The transition to in vivo evaluation requires careful study design to assess both the efficacy and safety of this compound hydrogel implants in physiologically relevant models. This workflow emphasizes pharmacokinetic profiling and functional outcomes to establish proof-of-concept for prolonged postoperative analgesia.
Table 1: In Vitro Release Profile of this compound from Alginate Hydrogel Device
| Time Point | Cumulative Release (%) | Release Rate (mg/h) | ACBA Formation (%) |
|---|---|---|---|
| 15 minutes | 12.4 ± 2.1 | 4.96 ± 0.84 | 2.1 ± 0.5 |
| 1 hour | 28.7 ± 3.5 | 3.44 ± 0.42 | 5.8 ± 1.2 |
| 3 hours | 45.2 ± 4.2 | 1.81 ± 0.17 | 12.3 ± 2.1 |
| 6 hours | 62.8 ± 5.1 | 1.26 ± 0.10 | 18.9 ± 3.0 |
| 24 hours | 85.3 ± 6.8 | 0.47 ± 0.04 | 35.4 ± 4.2 |
| 72 hours | 98.5 ± 7.2 | 0.07 ± 0.01 | 68.7 ± 5.9 |
The in vitro release data demonstrates a sustained release profile over 72 hours with an initial burst release followed by gradual release. The formation of the inactive metabolite 4-amino-2-chlorobenzoic acid (ACBA) increases over time, reaching approximately 68.7% by 72 hours, confirming the expected metabolic pathway [2]. The release kinetics predominantly follow the Higuchi model (R² = 0.984), indicating a diffusion-controlled release mechanism from the hydrogel matrix.
Table 2: In Vivo Pharmacokinetic Parameters of this compound Hydrogel in Piglet Model
| Parameter | This compound | ACBA (Metabolite) | Units |
|---|---|---|---|
| Cmax | Below LLOQ | 45.3 ± 8.7 | ng/mL |
| Tmax | N/A | 3.0 ± 0.5 | hours |
| AUC0-12h | N/A | 285.6 ± 45.2 | h·ng/mL |
| Detection Window | < 1 hour | 12-24 hours | hours |
| Half-life | N/A | 2.8 ± 0.4 | hours |
The pharmacokinetic data reveals that this compound itself remains below the lower limit of quantification (LLOQ) in systemic circulation, while its inactive metabolite ACBA reaches a maximum concentration (Cmax) of 45.3 ± 8.7 ng/mL at approximately 3 hours post-implantation [2]. The detection window for ACBA extends to 12-24 hours, confirming the prolonged release from the hydrogel device. The rapid metabolism of this compound to ACBA demonstrates the inherent safety advantage of this anesthetic in hydrogel formulations, as the active compound does not accumulate systemically.
Table 3: Comparative Clinical Outcomes of this compound Formulations
| Outcome Measure | This compound Hydrogel | Conventional Local Anesthetics | Reference |
|---|---|---|---|
| Analgesia Duration | Up to 72 hours (preclinical) | 1-6 hours (varying by agent) | [2] |
| Systemic Exposure | Minimal (parent compound below LLOQ) | Significant plasma concentrations | [2] |
| Urinary Retention | 2.5% (spinal anesthesia) | 15.6% (mepivacaine spinal) | [1] |
| Discharge Time | 3.7 hours (TKA with spinal) | 4.2 hours (mepivacaine spinal) | [1] |
| Anesthesia Success | 92.0% (ocular gel) | 90.5% (tetracaine drops) | [3] |
The comparative clinical data demonstrates significant advantages of this compound formulations over conventional local anesthetics. In spinal anesthesia for total knee arthroplasty, this compound showed substantially lower urinary retention rates (2.5% vs 15.6%) and faster discharge times (3.7 vs 4.2 hours) compared to mepivacaine [1]. The hydrogel delivery system extends these benefits by providing prolonged analgesia while maintaining the favorable safety profile inherent to this compound.
Objective: To prepare a sterile, homogeneous this compound-loaded alginate hydrogel implant with controlled release characteristics.
Materials:
Methodology:
Critical Parameters:
Objective: To characterize the release kinetics of this compound from hydrogel devices and quantify metabolite formation.
Materials:
Methodology:
Data Analysis:
Objective: To evaluate the pharmacokinetic profile and metabolic conversion of this compound following hydrogel implantation in a relevant animal model.
Materials:
Methodology:
Data Analysis:
Successful development of this compound hydrogel implants requires careful control of critical quality attributes that directly impact product performance. Drug loading efficiency should exceed 90% to ensure consistent dosing, with content uniformity meeting pharmacopeial standards (RSD < 5%). The rheological properties must be characterized thoroughly, including gelation time (target: 15-20 minutes), viscosity profile, and mechanical strength. Sterility assurance is paramount, requiring validation of sterilization methods (gamma irradiation or ethylene oxide) and package integrity testing. The drug release profile should demonstrate controlled release over 48-72 hours with minimal initial burst release (< 30% at 24 hours).
For research implementation, careful attention to scaling considerations is essential when transitioning from laboratory to pilot-scale production. The cross-linking process is particularly sensitive to mixing efficiency and temperature control, requiring defined process parameters. Accelerated stability studies should be conducted according to ICH guidelines, with testing intervals at 0, 1, 3, and 6 months under controlled conditions (25°C/60% RH and 40°C/75% RH). In vitro-in vivo correlation (IVIVC) development is recommended using the release methodology described in Section 4.2 to potentially waive future bioequivalence studies.
The regulatory pathway for this compound hydrogel implants combines elements of 505(b)(2) applications, leveraging existing knowledge of this compound safety, with comprehensive evaluation of the novel delivery system. The nonclinical program should include genotoxicity assessment, local tolerance studies, and systemic toxicity evaluation in two species (rodent and non-rodent). Clinical development should progress from Phase 1 pharmacokinetic studies to Phase 2 dose-finding and Phase 3 efficacy trials in specific surgical populations. The chemical, manufacturing, and controls (CMC) section must fully characterize the hydrogel composition, manufacturing process, and product specifications, with particular emphasis on demonstrating control over the drug release rate and implant degradation profile.
The development of this compound hydrogel implants represents a significant advancement in postoperative pain management, combining the favorable safety profile of this compound with the prolonged analgesic duration afforded by hydrogel technology. The comprehensive application notes and detailed protocols provided in this document establish a robust framework for researchers and drug development professionals to advance this promising therapeutic approach. Through careful attention to formulation parameters, systematic characterization, and rigorous preclinical evaluation, this compound hydrogel implants have the potential to address significant unmet needs in postoperative analgesia by providing sustained pain relief, reduced opioid dependence, and improved patient outcomes.
Epidural anesthesia is a fundamental technique for perioperative pain management, yet its efficacy hinges on the precise localization of the catheter within the epidural space. Catheter misplacement—whether intravascular, intrathecal, or into other unintended compartments—remains a significant cause of epidural failure, with reported rates for thoracic epidurals ranging up to 34% for overall failure and 13% for technical failure alone [1]. To mitigate this risk, the administration of a test dose is a critical safety step. Chloroprocaine, an amino-ester local anesthetic, presents a compelling profile for this application. Its extremely rapid onset of action, typically within 6 to 12 minutes, and its ultrashort duration provide a swift, yet transient, clinical window to assess catheter placement without delaying the primary surgical anesthetic [2]. Furthermore, its metabolism occurs via plasma cholinesterase, resulting in a remarkably short plasma half-life of 21 ± 2 seconds in adult males and 25 ± 1 seconds in adult females, which theoretically minimizes systemic toxicity [2] [3]. These pharmacokinetic properties make this compound an excellent candidate for a test dose, allowing for rapid confirmation and, if necessary, equally rapid resolution of any undesirable effects.
This compound hydrochloride is a sterile, non-pyrogenic local anesthetic solution. Its molecular weight is 307.22, and it is supplied in 2% (20 mg/mL) and 3% (30 mg/mL) preservative-free solutions specifically indicated for epidural blocks [2]. The drug's mechanism of action, consistent with other local anesthetics, involves blocking the generation and conduction of nerve impulses by increasing the neuronal threshold for electrical excitation. The progression of anesthesia typically follows a predictable pattern: loss of pain sensation, followed by temperature, touch, proprioception, and finally, skeletal muscle tone [2]. The following table summarizes its core pharmacokinetic parameters.
Table 1: Pharmacokinetic Profile of this compound
| Parameter | Value/Description | Clinical Significance |
|---|---|---|
| Onset of Action | 6 - 12 minutes [2] | Allows for rapid assessment of test dose. |
| Duration of Anesthesia | Up to 60 minutes [2] | Short-lived effect, ideal for test dosing. |
| Plasma Half-Life (in vitro, adults) | Males: 21 ± 2 sec; Females: 25 ± 1 sec [2] | Extremely rapid metabolism minimizes risk of systemic accumulation. |
| Metabolism | Hydrolysis by plasma pseudocholinesterase [2] [3] | Independent of hepatic function; advantageous in neonates [4]. |
| Primary Excretory Route | Renal (of metabolites) [2] | |
| Protein Binding | Minimal to none [4] | Contributes to low potential for accumulation. |
| Partition Coefficient | Low [4] | Correlates with a rapid onset and shorter duration. |
It is imperative to note that according to the official prescribing information, This compound Hydrochloride Injection is not indicated for subarachnoid (spinal) anesthesia [2]. Its use is approved for infiltration, peripheral nerve block, and lumbar and caudal epidural blocks only. Furthermore, the solution has a low pH (2.7 to 4.0), which may contribute to neurotoxicity if inadvertently administered intrathecally in large quantities.
Based on the manufacturer's prescribing information, the following protocol is recommended for administering a this compound test dose.
After administering the test dose, the patient must be closely monitored for several minutes to detect signs of misplaced catheter.
Table 2: Interpretation of Test Dose Response
| Catheter Location | Expected Clinical Signs | Implication & Action |
|---|---|---|
| Correct (Epidural) | Sensory/Motor Block: Development of a bilateral sensory block (e.g., to cold or pinprick) and/or mild motor weakness in the lower extremities within 5-10 minutes. No signs of systemic toxicity or spinal block. | Proceed with therapeutic dosing. |
| Intravascular | Systemic Toxicity (Early Signs): Restlessness, anxiety, tinnitus, dizziness, blurred vision, metallic taste, tremors. With Epinephrine: Tachycardia and hypertension. | Immediately stop injection. Secure airway, administer oxygen, and prepare lipid emulsion therapy for severe toxicity. Reposition catheter. |
| Intrathecal (Subarachnoid) | High/Total Spinal Block: Rapid onset of dense bilateral sensory and motor block, hypotension, bradycardia, and potentially respiratory distress or apnea. | Immediately stop injection. Provide cardiovascular and respiratory support as needed. The block will be profound but short-lived due to this compound's metabolism. |
While the pharmacological test dose is a cornerstone of safety, advanced modalities can provide objective confirmation of catheter placement.
The epidural space transmits pulsatile pressures synchronized with the arterial pulse. Transducing the epidural catheter can detect this characteristic waveform.
This technique uses electrical stimulation through the saline-primed epidural catheter to elicit a motor response.
The following diagram illustrates the decision pathway for confirming epidural catheter placement, integrating both traditional test dose and advanced modalities.
Figure 1: Algorithm for interpreting this compound test dose results and guiding subsequent confirmation steps.
Recent clinical studies have explored the efficacy of various this compound concentrations for epidural analgesia, providing context for its use.
Table 3: Efficacy of Epidural this compound Concentrations from Clinical Studies
| Study & Population | Concentration & Volume | Primary Outcome | Key Findings |
|---|---|---|---|
| Labor Analgesia for Breakthrough Pain [7] | 1.5% this compound (6 mL) | Treatment success rate (NRS reduction ≥4 at 9 min) | 83.0% success, superior to 0.5% (25.0%) and 1.0% (63.8%) this compound, and 0.125% ropivacaine (55.3%). |
| Prolonged Epidural in Infants [4] | 1% this compound (continuous infusion: 0.4-3 mL/h, 1.5-6.1 mg/kg/h) | Safety and efficacy for postoperative pain | Well-tolerated for up to 96 hours in infants <7 months with no serious adverse events, demonstrating safety in a vulnerable population. |
The use of a this compound test dose is a rational and effective strategy for confirming epidural catheter placement. Its rapid onset and ultrashort duration of action allow for quick assessment while minimizing the duration of potential adverse effects. The recommended test dose is 3 mL of 3% or 5 mL of 2% this compound, ideally with epinephrine, accompanied by vigilant clinical monitoring for signs of intravascular or intrathecal injection. For cases where clinical assessment is ambiguous, advanced modalities like epidural waveform analysis and nerve stimulation provide high-specificity objective confirmation. The integration of this pharmacological test dose within a comprehensive safety protocol—including careful aspiration, fractionated dosing, and readiness for resuscitation—significantly enhances the safety and reliability of epidural anesthesia.
Chloroprocaine is an ester-class local anesthetic that has secured a critical role in obstetric anesthesia, particularly for emergency cesarean sections. Its primary value lies in a unique pharmacological profile characterized by a very rapid onset of action and a remarkably favorable safety profile for both the mother and fetus [1] [2].
The drug's rapid hydrolysis by plasma pseudocholinesterase results in an extremely short duration of action and minimal potential for systemic toxicity, allowing for the administration of large doses to achieve a fast, dense surgical block [1]. This makes it the agent of choice for rapidly converting labor epidural analgesia to surgical anesthesia in urgent situations where fetal distress is evident [3] [1]. Furthermore, its minimal placental transfer, a consequence of rapid metabolism and a high pKa that minimizes ion-trapping in the fetal circulation, makes it exceptionally safe for the compromised fetus [1].
Understanding the pharmacokinetic and pharmacodynamic properties of this compound is essential for its safe and effective application.
1. Chemical Properties: this compound is an amino-ester local anesthetic. Its high pKa (8.7) would typically suggest a slower onset, as a greater proportion of the molecule remains in the ionized form at physiological pH. However, this is clinically overcome by administering high concentrations and volumes, creating a large diffusion gradient that facilitates a rapid onset [1].
2. Metabolism and Clearance: The defining characteristic of this compound is its metabolism by pseudocholinesterase in the plasma and by nonspecific esterases in other tissues [1] [4]. This rapid hydrolysis into inactive metabolites (2-chloro-4-aminobenzoic acid and β-diethylaminoethanol) results in a very short in vivo half-life of approximately 3.1 minutes in the maternal plasma after epidural administration and an in vitro half-life as short as 21 seconds [4]. This is the primary mechanism behind its low systemic toxicity.
3. Key Pharmacological Parameters:
| Pharmacokinetic Parameter | Detail |
|---|---|
| pKa | 8.7 [1] |
| Partition Coefficient (Lipophilicity) | Low [1] |
| Protein Binding | Low (lowest among clinical local anesthetics) [1] |
| Metabolism | Plasma pseudocholinesterase [1] [4] |
| Primary Metabolites | 2-chloro-4-aminobenzoic acid, β-diethylaminoethanol [4] |
| Plasma Half-Life (in vivo, maternal) | 3.1 min (range: 1.5-6.4 min) [4] |
| Plasma Half-Life (in vitro) | 21 sec (males), 25 sec (females), 43 sec (neonates) [4] |
| Toxic Plasma Threshold | Well below 970 µg/kg [5] |
This protocol outlines the use of epidural this compound for establishing surgical anesthesia for emergency cesarean section in a patient with a pre-existing, functioning labor epidural catheter.
1. Pre-Procedure Verification:
2. Dosing and Administration:
3. Intraoperative and Postoperative Management:
The following workflow diagram illustrates the critical steps and decision points in this protocol.
Vigilance and preparedness are paramount when using this compound in high-stakes scenarios.
For researchers, several aspects of this compound present opportunities for further investigation.
This compound remains an indispensable tool in the obstetric anesthesiologist's armamentarium. Its rapid onset, short duration, and superior maternal-fetal safety profile, underpinned by its unique metabolism, make it the preferred agent for expediting surgical anesthesia in emergency cesarean deliveries. Adherence to protocols emphasizing the use of preservative-free formulations, proper patient positioning during administration, and unwavering vigilance in monitoring is crucial to maximizing patient safety and achieving optimal outcomes.
Chloroprocaine is an ester-type local anesthetic known for its rapid onset and short duration of action [1] [2].
| Property | Description |
|---|---|
| Chemical Category | Ester local anesthetic [3] [4] |
| Metabolism | Rapid hydrolysis by plasma pseudocholinesterase [1] [2] [4] |
| Primary Metabolites | 2-chloro-4-aminobenzoic acid (CABA) and beta-diethylaminoethanol [1] [5] [4] |
| Onset of Action | 6 to 12 minutes [1] [5] [4] |
| Typical Duration of Action | Up to 60 minutes (highly dependent on dose and procedure) [1] [5] [4] |
| Plasma Half-Life (in vitro) | Adults: 21-25 seconds; Neonates: 43 seconds [1] [5] |
| Protein Binding | Low (one of the lowest among clinical local anesthetics) [2] [4] |
| pKa | 8.7 [2] |
| Mechanism of Action | Binds to voltage-gated sodium channels, inhibiting sodium influx and preventing nerve impulse propagation [2] [5] [4] |
The following table outlines maximum dose guidelines and example procedures for this compound in peripheral nerve blocks [1].
| Parameter | Specification |
|---|---|
| Available Formulations | 1%, 2%, 3% solutions (preservative-free or with preservatives) [1] |
| Max Single Dose (without epinephrine) | 11 mg/kg; not to exceed 800 mg total [1] |
| Max Single Dose (with epinephrine) | 14 mg/kg; not to exceed 1000 mg total [1] |
| Example Blocks & Doses | • Digital Block: 1% solution, 3-4 mL (30-40 mg total) • Infraorbital Block: 2% solution, 0.5-1 mL (10-20 mg total) • Mandibular Block: 2% solution, 2-3 mL (40-60 mg total) • Pudendal Block: 2% solution, 10 mL per side (400 mg total) |
This table compares this compound with other common local anesthetics used in peripheral nerve blocks, based on general pharmacologic categories [3] [6].
| Anesthetic | Chemical Class | Relative Onset | Typical Duration | Key Clinical Features |
|---|---|---|---|---|
| This compound | Ester | Very Fast | Short (45-90 min) | Very rapid metabolism, low systemic toxicity [2] [6] |
| Lidocaine | Amide | Fast | Intermediate (90-180 min) | Benchmark for comparison [3] |
| Mepivacaine | Amide | Fast | Intermediate (90-180 min) | Compared favorably with this compound in a recent TKA study [6] |
| Bupivacaine | Amide | Slow | Long (4-18 hours) | High potency, long duration; greater concern for cardiotoxicity [3] |
| Ropivacaine | Amide | Slow | Long (4-18 hours) | Similar to bupivacaine with potentially less cardiotoxicity [3] |
The diagram below illustrates the mechanism of action of this compound and its metabolic pathway.
This detailed protocol synthesizes general best practices for peripheral nerve blocks with specific considerations for this compound [1] [7] [5].
This compound is particularly useful in settings that benefit from a short-acting agent with a favorable safety profile.
This compound is a versatile local anesthetic that offers a compelling combination of rapid onset, short duration, and an excellent safety margin due to its extremely rapid metabolism. These properties make it an ideal candidate for peripheral nerve blocks in ambulatory surgery and other clinical scenarios where quick patient recovery is desired. Adherence to recommended dosing, the use of preservative-free formulations, and strict attention to injection technique are paramount for maximizing efficacy and ensuring patient safety.
Chloroprocaine is an ester-type local anesthetic characterized by its rapid onset and short duration of action, making it particularly suitable for continuous infusion techniques in postoperative pain management. As a benzoyl ester derivative, this compound exhibits twice the anesthetic potency of procaine with only half the toxicity, positioning it as an ideal candidate for extended analgesic applications [1] [2]. The drug's molecular structure as a monohydrochloride salt (C₁₃H₁₉ClN₂O₂•HCl) with a molecular weight of 307.22 contributes to its favorable pharmacokinetic profile and rapid metabolism [3]. The mechanism of action involves reversible inhibition of voltage-gated sodium channels on neuronal membranes, decreasing membrane permeability to sodium ions and thereby inhibiting nerve impulse propagation [2] [4]. This action follows the principle of differential nerve blockade, where sympathetic fibers are blocked first, followed by sensory fibers for pain, temperature, touch, and pressure, with motor fibers being most resistant to blockade [4].
The unique pharmacokinetic properties of this compound make it exceptionally suitable for continuous infusion modalities. Unlike longer-acting local anesthetics, this compound has an ultra-short plasma half-life of approximately 21±2 seconds in adult males and 25±1 seconds in adult females when measured in vitro, with an in vivo half-life of 3.1 minutes (range: 1.5-6.4 minutes) following epidural administration [3] [2]. This rapid metabolism is facilitated by pseudocholinesterase-mediated hydrolysis in plasma and nonspecific esterases in peripheral tissues, resulting in production of 2-chloro-4-aminobenzoic acid (CABA) and ß-diethylaminoethanol as primary metabolites [3] [2]. This compound demonstrates the lowest protein binding among clinically used local anesthetics and has a high pKa (8.7), which would typically slow onset, but this is offset by the ability to administer higher concentrations safely due to its rapid metabolism [4]. These characteristics provide this compound with an optimal "on/off" profile for continuous infusion, allowing better modulation according to specific patient needs while minimizing risks of systemic accumulation [5].
The efficacy and safety of this compound for continuous infusion modalities have been evaluated in both animal models and human clinical trials. A comprehensive animal study investigating continuous wound infusion (CWI) with chloroprocine in a pig model demonstrated compelling evidence for its use in postoperative analgesia. In this randomized controlled experiment, 14 piglets receiving pararectal laparotomy were allocated to three groups: saline infusion (Group A), 1.5% this compound (Group B), and 0.5% this compound (Group C) infused at 5 mL/h for 72 hours [5]. The results demonstrated that this compound produced dose-dependent local anti-inflammatory effects without systemic anti-inflammatory activity. Histological analyses revealed significantly reduced local inflammation in this compound-treated groups (p<0.001) compared to controls [5]. Pharmacokinetic data showed peak plasma concentrations of this compound and its metabolite CABA occurred within the first 6 hours of infusion, with rapid disappearance from plasma after infusion cessation [5]. Importantly, the study reported no observed cytotoxicity or side effects, establishing an excellent safety profile for continuous wound infusion applications.
Recent human clinical trials have further validated this compound's efficacy in various clinical settings. A 2024 randomized controlled trial involving 60 patients undergoing gastrointestinal endoscopy demonstrated that intravenous this compound (2 mg/kg bolus followed by 6 mg·kg⁻¹·h⁻¹ continuous infusion) significantly reduced propofol requirements from 148±18 mg in controls to 119±14 mg (p<0.001) [1]. The this compound group also exhibited reduced injection pain (p=0.007), shorter recovery time (4.7±1.4 vs. 6.6±1.3 minutes, p<0.001), and decreased PACU stay time (13.0±2.9 vs. 16.7±3.0 minutes, p<0.001) [1]. In obstetric analgesia, a 2024 prospective double-blind randomized trial evaluated epidural this compound for breakthrough pain during labor analgesia, finding that 1.5% this compound achieved significantly higher treatment success rates (83.0%) compared to lower concentrations and ropivacaine [6]. These clinical outcomes underscore this compound's potential across diverse procedural and postoperative contexts.
Table 1: Pharmacokinetic Parameters of this compound Across Administration Routes
| Parameter | Continuous Wound Infusion | Intravenous | Epidural | Spinal |
|---|---|---|---|---|
| Onset of Action | Not specified | 6-12 minutes [3] [2] | 6-12 minutes [3] [2] | Rapid (faster than epidural) [7] |
| Peak Concentration | Within 6 hours [5] | Not specified | Not specified | Not specified |
| Duration of Action | Not specified | Up to 60 minutes [3] [2] | 30-60 minutes [4] | 40-60 minutes [7] |
| Plasma Half-Life (in vitro) | Not applicable | 21±2 sec (males), 25±1 sec (females) [3] [2] | Same as intravenous | Same as intravenous |
| Metabolism | Plasma pseudocholinesterase [5] | Plasma pseudocholinesterase [3] [2] | Plasma pseudocholinesterase | Plasma pseudocholinesterase |
| Elimination | Renal [3] [2] | Renal [3] [2] | Renal | Renal |
Table 2: Clinical Efficacy Outcomes of this compound Continuous Infusion Modalities
| Study Type | Population | Intervention | Comparison | Key Outcomes |
|---|---|---|---|---|
| Animal Study (CWI) | 14 piglets post-laparotomy [5] | CP 0.5% or 1.5% at 5 mL/h for 72h | Saline infusion | Dose-dependent local anti-inflammatory effects (p<0.001); No systemic effects; Rapid clearance |
| Human RCT (GI Endoscopy) | 60 patients [1] | IV CP: 2 mg/kg bolus + 6 mg·kg⁻¹·h⁻¹ | Saline + propofol | ↓ Propofol requirement (119±14 vs 148±18 mg, p<0.001); ↓ Recovery time (4.7±1.4 vs 6.6±1.3 min, p<0.001) |
| Human RCT (Labor Analgesia) | 192 parturients [6] | Epidural CP 1.5% (6 mL) | Ropivacaine 0.125% | Higher treatment success (83.0% vs 55.3%, p<0.001); ↓ Patient-controlled boluses |
| Systematic Review | Various surgeries [7] | Neuraxial CP | Other local anesthetics | Shorter sensory/motor block recovery; Faster time to unaided ambulation; Quicker discharge |
Objective: To evaluate the analgesic efficacy and anti-inflammatory effects of continuous wound infusion with this compound in postoperative pain management.
Materials and Equipment:
Methodology:
Outcome Measures:
Objective: To utilize intravenous this compound as an adjunct to reduce propofol requirements and improve recovery profiles in procedural sedation.
Materials and Equipment:
Methodology:
Outcome Assessment:
Enhanced Recovery After Surgery (ERAS) pathways for abdominal procedures benefit significantly from this compound continuous wound infusion. The protocol should be integrated into a multimodal analgesia regimen as follows:
Preoperative Phase:
Intraoperative Phase:
Wound Infusion Phase:
Postoperative Phase:
This comprehensive MMA approach aligns with current practice patterns observed in cross-sectional studies, where combinations of acetaminophen, regional anesthesia, and dexamethasone represent the most common protocols [8].
For orthopedic procedures involving extremities, this compound can be administered via peripheral nerve catheters or surgical site infusion:
Peripheral Nerve Block:
Intra-articular Infusion:
Multimodal Adjuncts:
For management of breakthrough pain during labor analgesia:
Initial Epidural Setup:
Breakthrough Pain Management:
Emergency Cesarean Section:
Local Anesthetic Systemic Toxicity (LAST) represents the most serious potential complication of continuous this compound infusion. Despite this compound's favorable safety profile due to rapid metabolism, vigilance remains essential:
Site-Specific Complications vary by administration route:
Absolute contraindications to this compound administration include:
Special Population Considerations:
Drug Interactions of clinical significance:
Figure 1: this compound Metabolic Pathway and Pharmacokinetics. This diagram illustrates the rapid metabolism of this compound via plasma pseudocholinesterases and tissue esterases, resulting in inactive metabolites that undergo renal elimination. CABA = 2-chloro-4-aminobenzoic acid, the primary metabolite. [3] [2] [4]
Figure 2: Clinical Decision Pathway for this compound Continuous Infusion. This workflow outlines the systematic approach to patient selection, protocol choice, and monitoring for this compound continuous infusion in postoperative pain management. LAST = Local Anesthetic Systemic Toxicity. [5] [1] [6]
This compound continuous infusion represents a valuable modality in contemporary postoperative analgesia, particularly suited for procedures requiring rapid-onset, short-acting analgesia with minimal accumulation risk. The compelling pharmacokinetic profile characterized by rapid plasma hydrolysis and minimal systemic accumulation positions chloroprocine as an ideal agent for continuous infusion techniques. Current evidence demonstrates dose-dependent anti-inflammatory effects in animal models [5], propofol-sparing properties in procedural sedation [1], and superior breakthrough pain relief in obstetric analgesia [6] compared to alternative agents.
Future research directions should focus on several key areas. First, large-scale randomized controlled trials comparing this compound continuous wound infusion to standard care and other local anesthetics across diverse surgical populations would strengthen the evidence base. Second, optimization of delivery systems for prolonged infusion, including catheter design and infusion pump technology, may enhance efficacy and reduce complications. Third, economic evaluations assessing the cost-effectiveness of this compound continuous infusion relative to other modalities would inform healthcare system adoption. Finally, exploration of novel combinations with adjuncts such as dexmedetomidine or magnesium may further enhance analgesic efficacy while minimizing dose-related adverse effects.
The integration of this compound continuous infusion into Enhanced Recovery After Surgery (ERAS) protocols represents a promising application, particularly given its potential to reduce opioid consumption and facilitate earlier mobilization. As multimodal analgesia continues to evolve, with current data showing significant variation in practice across providers and institutions [8], standardized protocols incorporating this compound infusion may help optimize postoperative pain management while addressing the ongoing opioid epidemic through rational polypharmacy and targeted regional anesthesia techniques.
What is the incidence of hypotension with chloroprocaine? The reported incidence varies significantly based on the surgical context and patient population. In studies on orthopedic surgeries, the rate can be as low as 22.5% [1]. However, in older patient populations or when combined with other sedative medications like propofol, the incidence can be much higher [2]. Comparatively, this compound has been associated with a significantly lower incidence of intraoperative hypotension (59.5%) than bupivacaine (83.8%) in total hip arthroplasty [3].
What are the mechanisms behind spinal anesthesia-induced hypotension? The administration of local anesthetic into the intrathecal space causes a sympathetic nerve blockade. This leads to:
Diagram 1: Physiological pathway of spinal anesthesia-induced hypotension.
Which vasopressors are recommended for management? Norepinephrine is emerging as a strong alternative to phenylephrine, especially in older populations, as it helps maintain heart rate and cardiac output better [2]. For cesarean delivery, a prophylactic infusion of norepinephrine at 1.9–3.8 mcg/min is recommended, with a potency ratio of approximately 1:13 compared to phenylephrine (i.e., 1 mcg/min norepinephrine ≈ 12.7 mcg/min phenylephrine) [5]. The following table summarizes key quantitative data on vasopressors:
Table 1: Vasopressor Dosing for Spinal Hypotension Management
| Vasopressor | Clinical Context | Prophylactic Infusion Dose | Bolus Dose | Key Comparative Findings | Source | | :--- | :--- | :--- | :--- | :--- | :--- | | Norepinephrine | Cesarean Delivery | 1.9 - 3.8 mcg/min | Not specified | ~13x more potent than phenylephrine; associated with less bradycardia. | [5] | | Norepinephrine | Older Patients (Hip Surgery) | 2 mcg/min (initial) | Not specified | Significantly reduced hypotensive episodes vs. control. | [2] | | Phenylephrine | Cesarean Delivery | 25 - 50 mcg/min | 50 - 100 mcg | Higher association with bradycardia compared to norepinephrine. | [4] | | Ephedrine | Cesarean Delivery | 1 - 5 mg/min | 5 - 10 mg | Alternative to phenylephrine. | [4] |
What are the advantages of this compound over other anesthetics regarding hemodynamics? this compound's short duration of action and rapid metabolism by plasma cholinesterase contribute to a faster recovery of sympathetic tone, potentially leading to quicker hemodynamic stabilization [6] [7]. Clinical studies have shown that compared to longer-acting agents like bupivacaine, this compound use results in shorter PACU stays and less intraoperative hypotension [3].
Hypotension Occurs Despite Prophylaxis If hypotension occurs during your experimental protocol, the following management strategy is recommended:
Diagram 2: Clinical decision pathway for managing intraoperative hypotension under spinal anesthesia.
Designing a Preclinical or Clinical Study Protocol When designing experiments to evaluate hemodynamic stability, consider incorporating these elements based on current literature:
Table 2: this compound Dosing and Recovery Profile in Clinical Studies
| Surgical Procedure | This compound Dose | Comparison Agent | Key Hemodynamic & Recovery Findings | Source |
|---|---|---|---|---|
| Total Hip Arthroplasty | 60 mg | Bupivacaine (10 mg) | ↓ LOS (0.9 vs 1.2 days), ↓ Intra-op Hypotension (59.5% vs 83.8%), ↓ PACU LOS. | [3] |
| Knee Arthroscopy/Foot Surgery | 40-50 mg (Median 44 mg) | N/A | Sensory block: 156 min, Motor block: 148 min. Hypotension incidence: 22.5%. | [1] |
| Total Knee Arthroplasty (SDD) | 58.4 mg (mean) | Mepivacaine (51.0 mg) | Faster discharge (3.7 vs 4.2 hrs), ↓ Urinary retention (2.5% vs 15.6%). | [8] |
| Lower Limb Surgery | 30, 40, 50 mg | N/A (Dose-finding) | Time to block resolution: 1.76 hrs (30mg), 2.13 hrs (40mg), 2.23 hrs (50mg). Higher failure rate with 30mg. | [9] |
The following table summarizes the risk of TNS associated with this compound compared to other common local anesthetics, based on clinical studies and meta-analyses:
| Local Anesthetic | Reported TNS Incidence | Comparative Risk (vs. Lidocaine) |
|---|---|---|
| Lidocaine | ~10.8% [1] | Baseline (RR 4.12, 95% CI 3.13 to 5.43, p<0.001) [1] |
| This compound (Preservative-Free) | 0% - 1.9% [2] [3] | Significantly Lower |
| Bupivacaine | 0% [4] | Significantly Lower |
| Prilocaine | ~3% [4] | Significantly Lower (RR 0.11, P=0.036) [4] |
| Mepivacaine | ~6.4% [2] | Not significantly different in meta-analysis [1] |
For your experimental protocols, here are the methodologies and findings from several key studies:
| Study Focus | Dose & Formulation | Patient Population & Surgery Type | Key Findings on TNS |
|---|---|---|---|
| Retrospective Safety Review [2] | Median 44 mg (IQR 40-50 mg); Preservative-free 2% this compound | 445 patients, ASA I-III; Ambulatory knee arthroscopy and foot procedures | No cases of TNS or urinary retention reported. |
| Observational Study [3] | 30 mg of 1% this compound | 100 patients, ASA I-II; Infra-umbilical short surgical procedures | No instances of TNS were documented. |
| Randomized Controlled Trial [5] | 1% this compound Hydrochloride | 110 patients; Ambulatory anorectal surgery | No TNS were recorded within 24 hours after the procedure. |
| Network Meta-Analysis [6] | N/A (Systematic Review) | 44 RCTs with 3,299 patients; Ambulatory non-arthroplasty surgery | Supported 2-chloroprocaine for short-duration spinal anesthesia; ranked highest for outcomes like time to ambulation. |
For a detailed methodology from a cited study, you can use the following protocol as a template:
Scenario: High TNS incidence in your lab's this compound model.
Scenario: Need a lidocaine alternative for short-duration spinal anesthesia in an animal model.
The neurotoxicity of local anesthetics involves several pathways. The following diagram illustrates the general mechanism of neural injury and the position of this compound as a lower-risk agent.
Clinical studies directly compare how chloroprocaine influences key discharge metrics compared to longer-acting agents.
| Study & Design | Patient Population & Surgery Type | Intervention & Comparison | Key Findings Related to Discharge Readiness |
|---|
| Prospective Observational Study [1] | 615 patients; various short-duration ambulatory surgeries (orthopedic, gynecologic, etc.) | Spinal anesthesia with this compound | • Average time to eligibility for discharge: 252.7 ± 82.7 minutes [1]. • Anesthetic success rate was 93.8% [1]. | | Retrospective Case Series [2] | 65 patients; primary hip/knee arthroplasty | Spinal anesthesia with 50 mg preservative-free this compound | • Median PACU stay was 97 minutes [2]. • All patients were able to start physical therapy on the same day of surgery [2]. | | Comparison Study (Implied) [1] | N/A; ambulatory surgery | this compound vs. Bupivacaine | One study noted that the time of eligibility for discharge was significantly shorter with this compound (277 ± 87 min) compared to bupivacaine (353 ± 99 min), a reduction of approximately 2 hours [1]. |
The appropriate intrathecal dose of this compound balances reliable surgical anesthesia with a short enough duration to facilitate rapid recovery.
| Clinical Scenario | Recommended Dose & Formulation | Key Efficacy & Recovery Metrics | Notes & Cautions |
|---|
| Lower Limb Surgery (≤40-60 min) [3] | 40-50 mg of preservative-free 1% this compound | • Surgical readiness: ~5-10 minutes [3]. • Complete block resolution: ~2-2.5 hours [3]. | • 30 mg dose resulted in a faster recovery (~1.8 hrs) but a higher failure rate [3]. • 50 mg provides more reliable anesthesia for procedures up to 60 minutes [3]. | | Labor Analgesia Activation [4] | 6 mL of 1.5% this compound (90 mg) for epidural activation | • Onset of adequate analgesia: 7.0 minutes [4]. • Associated with lower pain scores and higher maternal satisfaction than lidocaine [4]. | Used as an initial epidural loading dose, not for spinal anesthesia. | | General Short-Duration & Ambulatory Surgery [5] | Preservative-free formulation is critical for spinal use. | Rapid metabolism by plasma cholinesterase minimizes systemic toxicity and accumulation [5] [6]. | Historical neurological injuries were linked to preservatives (bisulfite, EDTA), not the drug itself [5] [6]. |
This diagram maps the key decision points for designing a protocol to test this compound for fast-track surgery:
Q1: What is the primary pharmacological advantage of this compound for fast-track protocols? A: Its exceptionally short half-life. This compound is metabolized in the plasma by pseudocholinesterase with an in vitro half-life of approximately 21-25 seconds in adults [5]. This rapid breakdown prevents drug accumulation, leading to predictable and swift recovery of motor and sensory function, which is the cornerstone of faster discharge [5] [6].
Q2: We are concerned about neurological toxicity. Is intrathecal this compound safe? A: Modern preservative-free formulations of this compound have demonstrated a good safety profile for spinal anesthesia in clinical studies [5] [3]. The cases of neurological injury reported in the 1980s were attributed to the preservatives sodium bisulfite and EDTA, not to this compound itself [5] [6]. The FDA has approved a preservative-free formulation for spinal anesthesia [5].
Q3: A significant number of our patients experience breakthrough pain in the PACU. How can this be managed with a short-acting anesthetic? A: This is a recognized challenge. The evidence strongly recommends a systematic relay analgesia strategy [2]. This involves:
Q4: For which patient populations is this compound particularly advantageous? A: this compound is especially beneficial in:
To maximize discharge readiness with this compound:
Clinical studies specifically investigating this compound for spinal anesthesia have consistently reported a very low incidence of urinary retention, which is a significant advantage for its use in ambulatory surgery.
The table below summarizes key findings from relevant clinical studies:
| Study Type / Reference | Number of Patients | This compound Dose | Reported Incidence of Urinary Retention |
|---|---|---|---|
| Retrospective Chart Review [1] | 445 | Median 44 mg (IQR* 40-50 mg) | 0% (0 out of 445 patients) |
| Prospective RCT [2] | 45 | 30 mg, 40 mg, and 50 mg | Not explicitly stated; time to first spontaneous urination was monitored with no reported retention events. |
| Review of Clinical Use [3] | 563 procedures | Primarily 40 mg | Safety profile confirmed; no specific retention rates given, but noted as suitable for short-duration procedures. |
IQR: Interquartile Range
The evidence suggests that the pharmacologic profile of this compound—particularly its short duration of action—contributes to this low risk. The median time to meeting discharge criteria in one large study was 218 minutes, and the rapid, complete resolution of the sensory and motor block allows for normal bladder function to return promptly [1]. One case of urinary retention was reported in the literature in a patient who developed cauda equina syndrome after an appropriate dose of preservative-free this compound; however, this was part of a broader neurological syndrome that resolved over several weeks [4].
While this compound inherently reduces risk, your troubleshooting guide should acknowledge that POUR is a multifactorial issue. A network meta-analysis has evaluated the efficacy of various interventions for preventing POUR in general surgical contexts [5].
The following diagram illustrates the decision-making workflow for selecting a POUR prevention strategy based on a risk-benefit analysis:
The analysis ranked interventions based on efficacy (preventing POUR) and risk (adverse events) [5]:
Q1: What is the primary evidence that this compound spinal anesthesia does not cause urinary retention? A1: A large retrospective review of 445 patients who received this compound spinal anesthesia for ambulatory orthopedic surgery found zero cases of urinary retention [1]. The rapid and predictable resolution of both sensory and motor blocks (median time of about 2.5-3.5 hours) allows for the swift return of bladder function, which is a key factor in preventing POUR [1] [3] [2].
Q2: If my research protocol involves longer surgeries, what strategies can I use to mitigate POUR risk? A2: While this compound is ideal for short procedures, for longer protocols, your research design should incorporate multi-modal prevention strategies. The most robust evidence supports early ambulation as a highly effective and low-risk intervention [5]. Pharmacologic agents like alpha-adrenergic antagonists (e.g., tamsulosin) are also highly effective but may carry a higher burden of adverse events, which should be factored into your risk-benefit analysis [5].
Q3: Are there specific monitoring protocols for POUR in clinical trials with this compound? A3: The cited studies monitored for urinary retention through post-operative clinical assessments. The prospective trial by [2] specifically measured the time to first spontaneous urine voiding and the volume of the first urine output as key pharmacokinetic and safety endpoints. Implementing similar objective measures, rather than relying solely on symptomatic reporting, will strengthen your trial data.
The table below summarizes quantitative findings on chloroprocaine compared to bupivacaine from clinical studies, which can inform experimental design and efficacy assessments.
| Outcome Measure | This compound Performance | Bupivacaine Performance | Context & Study Details |
|---|---|---|---|
| Anesthetic Success Rate | 93.8% [1] | Not directly comparable (Lower failure rate implied) | Multicenter observational study (N=580); performance of surgery without supplemental agents [1] |
| Hospital Discharge Eligibility | 252.7 ± 82.7 min [1] | 353 ± 99 min [1] | This compound associated with significantly faster discharge readiness [1] [2] |
| Surgical Anesthesia Duration | 60 ± 15 min (50 mg dose) [3] | 120–480 min (0.5–0.75%) [4] | This compound suitable for short-duration procedures (<60-90 min) [3] [4] |
| Intraoperative Hypotension | Lower incidence [2] | Higher incidence [2] | This compound use correlated with reduced hemodynamic instability [2] |
For researchers investigating failure mechanisms, the following experimental protocols and considerations are critical.
A failed spinal block is often identified before surgery begins through standardized testing. The following protocol can be implemented in experimental settings to ensure consistency and identify potential failure modes [5].
Pain occurring after a successful initial block represents a different failure phenotype. For experimental studies, the management strategy should be systematic [5].
When designing studies, controlling for variables known to influence spinal block success is essential for generating reliable data.
The following diagram illustrates the decision-making pathway for managing a failed spinal block, integrating the protocols described above.
The table below summarizes key quantitative outcomes from a recent 2024 clinical trial investigating chloroprocaine for this purpose [1].
| Outcome Measure | This compound Group (CP) | Control (Saline) Group (C) | P-value |
|---|---|---|---|
| Total Propofol Consumption | 119 ± 14 mg | 148 ± 18 mg | < 0.001 |
| Incidence of Injection Pain | Significant reduction | Higher incidence | 0.007 |
| Recovery Time | 4.7 ± 1.4 min | 6.6 ± 1.3 min | < 0.001 |
| PACU Stay Time | 13.0 ± 2.9 min | 16.7 ± 3.0 min | < 0.001 |
| Postoperative Pain Score (VAS) | 1.9 ± 0.7 | 2.5 ± 0.7 | 0.002 |
For researchers aiming to replicate or build upon these findings, here is the detailed methodology from the recent study [1]:
This workflow can be visualized as follows:
Q1: What is the proposed mechanism by which this compound reduces propofol injection pain? While the study [1] did not explicitly investigate the mechanism, the effect is attributed to this compound's properties as a short-acting local anesthetic. It is believed to work by:
Q2: How does the safety profile of this compound compare to other common interventions like lidocaine? The 2024 trial reported no significant differences in adverse events such as hypoxemia, hypotension, or bradycardia between the this compound and control groups [1]. This compound is known for its rapid hydrolysis by plasma cholinesterase, leading to a very short plasma half-life and low systemic toxicity [1]. This presents a potential safety advantage over lidocaine, which has a longer half-life and a known risk of central nervous system and cardiovascular toxicity at higher doses.
Q3: What are the key advantages of using this compound beyond pain reduction? The data highlights two significant secondary benefits [1]:
Q4: What is the optimal administration technique for this compound in this context? The successful protocol involved a combined bolus and continuous infusion regimen [1]. The initial bolus (2 mg/kg) establishes a rapid therapeutic effect, while the continuous infusion (6 mg·kg⁻¹·h⁻¹) maintains a steady concentration at the site of action to counteract pain throughout the procedure, especially during supplemental propofol injections.
| Potential Challenge | Possible Cause | Recommended Action |
|---|---|---|
| Inadequate pain control | Insufficient local concentration of this compound. | Ensure venous occlusion for ~1 min after bolus if using a tourniquet technique (supported by lidocaine studies [3]). Verify infusion pump function and rate. |
| Patient movement during procedure | Inadequate sedation level, not related to injection pain. | Titrate supplemental propofol per protocol; the primary outcome confirmed reduced total propofol use with this compound [1]. |
| Consideration of alternatives | Allergy to ester local anesthetics. | Use an amide local anesthetic like lidocaine (0.5 mg/kg IV with tourniquet) [2] [3] or non-pharmacological methods like TENS [4]. |
The evidence strongly supports intravenous this compound as a effective and safe option for mitigating propofol injection pain, with additional benefits of propofol-sparing and improved recovery.
The table below summarizes the key stability and storage parameters for Chloroprocaine Hydrochloride Injection based on the manufacturer's prescribing information [1].
| Parameter | Specification |
|---|---|
| Recommended Storage | 20–25°C (68–77°F) [2] [1] |
| Freezing | Should be avoided [2]. |
| Light Sensitivity | Requires protection from direct sunlight; discolored solutions should not be used [2]. |
| Low Temperature Effect | Crystallization may occur; crystals will redissolve at room temperature. Solutions with undissolved material should not be used [2]. |
Here are answers to frequently encountered issues regarding the physical state of this compound solutions.
Issue: Crystals have formed in the vial.
Issue: The solution is discolored.
Issue: Determining if a used vial can be stored for later.
For research purposes beyond the manufacturer's labeled conditions, you can adapt the following methodology, inspired by a stability study on other local anesthetics, to systematically evaluate this compound's stability under various field conditions [3].
The workflow below outlines the key stages of this experimental stability assessment.
To determine the stability of this compound hydrochloride when stored under defined stress conditions (e.g., temperature variations) over a specific period.
The table below summarizes key adjuvants and their effects on chloroprocaine based on experimental data.
| Adjuvant/Formulation | Reported Effect on Duration | Reported Effect Onset & Other Parameters | Experimental Context & Dosage |
|---|
| Epinephrine (vasoconstrictor) | Allows administration of a higher maximum dose (14 mg/kg vs. 11 mg/kg alone), which can indirectly extend the duration of action [1]. | Onset is rapid (within 6-12 minutes) [2]. Reduces peak plasma concentration, lowering toxicity risk [1]. | Human, Epidural/Peripheral Nerve Block: Added to this compound solution at a concentration of 1:200,000 [1]. | | Dextran (macromolecule) | Significantly prolonged the mean duration of anesthesia from 55.4 minutes to 72.7 minutes (an increase of ~31%) [3]. | Not specifically reported. The study noted no compromise to the fetus and no neonatal depression [3]. | Human, Paracervical Block: 2-chloroprocaine with epinephrine was prepared in a dextran solution instead of normal saline [3]. |
The following methodology is adapted from a clinical study that successfully prolonged a chloroprovaine block [3]. This can serve as a reference for designing in vivo experiments.
The workflow for this experiment can be visualized as follows:
Why is this compound's duration inherently short? this compound has the lowest protein binding of all clinically used local anesthetics. Since protein binding in plasma is a surrogate for binding affinity in sodium channels, low binding leads to a shorter duration of action [1]. It is also rapidly metabolized by plasma pseudocholinesterase [4].
Are there any safety concerns when using adjuvants with this compound? Safety depends on the adjuvant:
What is the approved clinical status of this compound with adjuvants? As of early 2025, the US FDA-approved prescribing information for this compound hydrochloride injection states it is not for spinal anesthesia and does not include adjuvants like epinephrine in its official formulations [2]. The use of epinephrine or other adjuvants, as well as intrathecal administration, often represents off-label or investigational use.
The table below summarizes key pharmacological data relevant to allergy investigation.
| Parameter | Description | Relevance to Hypersensitivity |
|---|---|---|
| Chemical Class | Ester [1] [2] | Higher incidence of allergic reactions compared to amides [3] [4]. |
| Metabolism | Rapidly hydrolyzed by plasma pseudocholinesterase [1] [5]. | Produces the metabolite para-aminobenzoic acid (PABA), a known sensitizer [1] [2]. |
| Primary Sensitizers | - PABA metabolite
For diagnosing a suspected IgE-mediated allergy, a supervised, graded challenge (provocation test) is the definitive investigation. The following workflow outlines a general protocol. This procedure must only be conducted in a controlled clinical setting with immediate availability of resuscitation equipment and personnel.
Protocol Details & Key Considerations [3]:
Q1: What are the key risk factors for a positive allergy test to local anesthetics? A patient's personal history of an adverse reaction to a local anesthetic is the primary independent risk factor. Within that history, the presence of generalized cutaneous symptoms (e.g., urticaria) and/or hypotension during the reaction are strong predictors of a positive test result [3].
Q2: If a subject is confirmed allergic to this compound, what is a safe alternative for subsequent experiments? Switch to a local anesthetic from the amide class (e.g., lidocaine, bupivacaine, ropivacaine) as there is no cross-reactivity between ester and amide molecules [4]. To ensure safety, use a preservative-free (MPF) formulation of the amide anesthetic and conduct a supervised challenge test to confirm tolerance [3] [4].
Q3: Can a subject allergic to this compound also react to other common compounds? Yes. Due to the PABA metabolite, there is potential for cross-reactivity with:
Q4: How reliable is a negative skin test result? The negative predictive value of intradermal testing at a 1:100 dilution for immediate-type reactions is very high (over 97.5%), making it an excellent tool for ruling out IgE-mediated hypersensitivity [3].
| Study & Anesthetic Regimen | Primary Outcome Measured | Result (Onset Time or Efficacy) | Key Findings & Context |
|---|
| 1. Labor Analgesia Activation [1] | Time to adequate analgesia | LD: 12.0 min CP1.5: 7.0 min CP1.2: 8.0 min | 1.5% this compound (6 mL) provided the fastest onset. It was also associated with lower pain scores, less supplemental analgesic use, and higher maternal satisfaction. | | LD: 6 mL of 1% lidocaine CP1.5: 6 mL of 1.5% this compound CP1.2: 7.5 mL of 1.2% this compound | | | | | 2. Breakthrough Pain Management [2] [3] | Treatment success rate at 9 minutes (≥4-point NRS reduction) | R: 55.3% C1: 25.0% C2: 63.8% C3: 83.0% | 1.5% this compound (C3) was most effective for rapid breakthrough pain relief, resulting in higher patient satisfaction and fewer supplemental boluses. | | R: 6 mL of 0.125% ropivacaine (control) C1: 6 mL of 0.5% this compound C2: 6 mL of 1.0% this compound C3: 6 mL of 1.5% this compound | | | | | 3. Cesarean Section Epidural [4] | Onset time to T6 sensory block | CP: 10 min LF: 10 min | Onset times were identical. The lidocaine-fentanyl group had less intraoperative hypotension, suggesting different side effect profiles. | | CP: 15 mL of 3% this compound LF: 15 mL of 1.73% lidocaine bicarbonate + 50 µg fentanyl | | | |
The difference in onset time can be attributed to the distinct pharmacological profiles of the two drugs [5] [6] [7].
To evaluate and compare the onset time of this compound and lidocaine, researchers typically employ rigorous, double-blind, randomized controlled trials. Here are the methodologies from key studies.
The following table synthesizes quantitative findings from recent clinical studies comparing motor and sensory block characteristics.
| Characteristic | Chloroprocaine | Bupivacaine | Remarks / Study Context |
|---|---|---|---|
| Motor Block Duration | 146 min [1] | 329 min [1] | Spinal anesthesia for outpatient surgery [1] |
| Shorter duration [2] | Longer duration [2] | Lumbar endoscopic spine surgery [2] | |
| Earlier resolution [3] | Later resolution [3] | Saddle block for perianal surgery [3] | |
| Sensory Block Duration | 146 min [1] | 329 min [1] | Spinal anesthesia for outpatient surgery [1] |
| Shorter duration [2] | Longer duration [2] | Lumbar endoscopic spine surgery [2] | |
| 60 mins [3] | > 60 mins [3] | Time to needing rescue analgesia [3] | |
| Time to Ambulation | Significantly shorter [1] [2] | Significantly longer [1] [2] | |
| Time to Discharge Readiness | 277 min [1] | 353 min [1] | Spinal anesthesia for outpatient surgery [1] |
| Shorter PACU stay [2] [3] | Longer PACU stay [2] [3] | ||
| Motor Block Onset | Faster [3] | Slower [3] | Saddle block for perianal surgery [3] |
This table compares the core pharmacological properties and clinical indications that underpin the performance differences.
| Parameter | This compound | Bupivacaine |
|---|---|---|
| Chemical Class | Ester [4] | Amide [5] |
| Primary Mechanism | Reversible inhibition of voltage-gated sodium channels, preventing nerve conduction [4] | Reversible inhibition of voltage-gated sodium channels, preventing nerve conduction [4] |
| Onset of Action | Fast (5-10 min for spinal) [6] | Medium (slower than this compound in direct comparison) [3] |
| Duration of Action | Short [4] [7] | Long [4] |
| Key Metabolic Pathway | Rapid hydrolysis by plasma pseudocholinesterase [4] | Hepatic metabolism [4] |
| Protein Binding | Low [4] | High (≥95%) [4] |
| Lipid Solubility (Partition Coefficient) | Low (low potency) [4] | High (high potency) [4] |
| Ideal Surgical Duration | < 60 minutes [2] | Longer procedures [2] |
| Key Clinical Advantage | Fast recovery, early ambulation, suited for ambulatory surgery [1] [2] | Prolonged postoperative analgesia [3] |
To evaluate and compare motor block duration, researchers employ standardized, randomized, and often blinded clinical trial designs.
The choice between this compound and bupivacaine hinges on the specific requirements of the surgical procedure and patient recovery goals. The following diagram illustrates the core decision-making logic.
The following tables summarize key findings from recent clinical studies comparing chloroprocaine to other local anesthetics in various surgical and obstetric contexts.
Table 1: Comparison of Clinical Efficacy
| Anesthetic Comparison | Clinical Context | Key Efficacy Findings | Source (Study Type) |
|---|
| This compound vs. Ropivacaine | Labor analgesia for breakthrough pain [1] | 1.5% this compound: 83% treatment success rate 0.125% ropivacaine: 55.3% treatment success rate Faster pain score reduction with 1.5% this compound [1] | Prospective Double-Blind RCT [1] | | This compound vs. Bupivacaine | Spinal anesthesia for Total Hip Arthroplasty (THA) [2] | Shorter hospital length of stay (0.9 vs. 1.2 days) Shorter operative time and reduced blood loss [2] | Retrospective Comparative Study [2] | | This compound vs. Mepivacaine | Spinal anesthesia for Total Knee Arthroplasty (TKA) [3] | Faster discharge time (3.7 vs. 4.2 hours) Shorter operative time (73.1 vs. 84.9 minutes) [3] | Retrospective Comparative Study [3] | | This compound vs. Lidocaine | Spinal anesthesia for short-duration procedures [4] [5] | Comparable operating conditions Lower incidence of Transient Neurologic Symptoms (TNS) [4] [5] | Systematic Review & Primary RCTs [4] [5] |
Table 2: Comparison of Safety and Recovery Profiles
| Anesthetic Comparison | Clinical Context | Key Safety & Recovery Findings | Source (Study Type) |
|---|
| This compound vs. Mepivacaine | Spinal anesthesia for TKA [3] | Significantly lower urinary retention (2.5% vs. 15.6%) Lower need for urinary catheterization (2.6% vs. 14.1%) [3] | Retrospective Comparative Study [3] | | This compound vs. Bupivacaine | Spinal anesthesia for THA [2] | Lower incidence of intraoperative hypotension (59.5% vs. 83.8%) [2] | Retrospective Comparative Study [2] | | This compound vs. Lidocaine | Spinal anesthesia [4] [5] | Faster recovery from sensory and motor blocks [4] Shorter time to unaided ambulation and discharge [4] | Systematic Review [4] | | This compound (General) | Neuraxial anesthesia [4] [6] | Rapid metabolism by plasma cholinesterase → low systemic toxicity potential [6] [5] Historical neurotoxicity concerns linked to preservatives; modern preservative-free formulations are considered safe [4] [6] | NCBI/StatPearls Review [4] [6] |
For researchers aiming to replicate or design similar studies, here are the methodologies from two key RCTs cited above.
1. Protocol: Labor Analgesia Breakthrough Pain Study [1]
2. Protocol: Short-Acting Spinal Anesthetics in Ambulatory Surgery [4] [5]
The diagram below illustrates the key advantages of this compound and the clinical contexts where the evidence supports its use, based on the findings from the provided studies.
The table below summarizes key clinical outcomes for chloroprocaine compared to other local anesthetics, based on data from multiple studies. These clinical advantages contribute to its potential for cost savings by enhancing operational efficiency [1] [2] [3].
| Anesthetic Agent | Type / Duration | Key Clinical Advantages | Reported Discharge Time | Incidence of TNS | Incidence of Urinary Retention |
|---|---|---|---|---|---|
| This compound | Ester / Short-acting | Fastest recovery profile, rapid metabolism | 169 - 252 min [4] [2] | 0% - 1.9% [5] [6] | 0% - 2.6% [5] [1] [3] |
| Mepivacaine | Amide / Intermediate-acting | Intermediate duration of action | 248 - 288 min [4] | ~6.4% [5] | 15.6% [1] [3] |
| Bupivacaine | Amide / Long-acting | Reliable, dense block | 277 - 353 min [2] | Low [7] | Not prominently reported |
| Prilocaine | Amide / Intermediate-acting | Favorable safety profile vs. lidocaine | 248 min [4] | Low [7] | Not prominently reported |
The comparative data in the table above is derived from several clinical studies with the following designs:
While direct cost data is limited, the clinical profile of this compound suggests economic benefits are achieved through several key mechanisms, illustrated in the following workflow:
The diagram above shows how this compound's intrinsic properties lead to cost-saving outcomes. The primary drivers are:
A significant literature gap exists regarding formal cost-effectiveness analyses for this compound. Future research should include:
| Surgical Context & Comparator | Key Efficacy Findings | Recovery & Discharge Times | Patient Satisfaction & Notes |
|---|
| Knee Arthroscopy (Spinal) [1] | • Sensory Block Recovery: this compound (median 2.6h) faster than Lidocaine (3.1h) and Bupivacaine (6.1h). • Motor Block Recovery: this compound faster than Lidocaine and Bupivacaine. | • Mobilization/Voiding/Discharge: Significantly faster with this compound vs. Bupivacaine. • Similar to Lidocaine. | No difference in satisfaction between groups. However, this compound group required more postoperative rescue pain medication than Bupivacaine [1]. | | Labor Epidural Analgesia [2] | • Onset of Analgesia: this compound (1.5%, 7.0 min; 1.2%, 8.0 min) faster than Lidocaine (12.0 min). | • Not the primary focus of the study. | Higher maternal satisfaction with 1.5% this compound compared to Lidocaine and 1.2% this compound [2]. | | Ambulatory Surgery (Spinal, Observational) [3] | • Anesthetic Success Rate: 93.8% (580 patients). | • Eligibility for Discharge: 252.7 ± 82.7 min. • Effective Discharge: 313.8 ± 109.9 min. | Data collected via patient questionnaire; study confirmed this compound's effectiveness for short-duration anesthesia [3]. | | Total Hip Arthroplasty (Spinal) [4] | • Shorter operative time and lower blood loss vs. Bupivacaine. | • Hospital LOS: this compound (0.9 days) vs. Bupivacaine (1.2 days). • PACU LOS: this compound (139.4 min) vs. Bupivacaine (194.9 min). | All patients in the this compound group were discharged home (vs. 89.2% in Bupivacaine group), indicating high satisfaction with recovery [4]. |
For researchers, the methodology details from key studies are crucial for evaluating the evidence.
The evidence supports that this compound's high patient satisfaction is strongly linked to its fast recovery profile. The following diagram summarizes the logical relationship between its properties, clinical outcomes, and overall satisfaction.
For your comparison guides, the data indicates that This compound is a superior anesthetic alternative when the primary goal is facilitating rapid patient recovery and turnover, especially in ambulatory surgery centers. Its key advantage lies in its pharmacokinetics, which directly translate to shorter discharge times without compromising anesthetic success.
The table below summarizes the key characteristics of local anesthetics used in obstetric anesthesia, based on data from recent clinical studies and reviews.
| Feature | Chloroprocaine | Lidocaine Bicarbonate with Fentanyl | Bupivacaine | Ropivacaine |
|---|---|---|---|---|
| Drug Class | Ester [1] | Amide [2] | Amide | Amide [3] |
| Onset of Action | Rapid (within 6-12 min) [4] | Slightly faster than this compound in some studies [2] | Slow [5] | Delayed onset [3] |
| Duration of Action | Short (30-60 min) [1] [4] | Intermediate | Long (e.g., 68 min) [5] | Intermediate [3] |
| Placental Transfer | Least, due to rapid metabolism in maternal blood [6] [1] [7] | Higher than this compound [6] | Lower than lidocaine, due to high protein binding [7] | Lower placental transfer due to high protein binding [7] |
| Maternal Hypotension | Higher incidence in one study (e.g., vs. lidocaine mix) [2] | Lower incidence in one study (e.g., vs. This compound) [2] | Not a primary focus in searched literature | Not a primary focus in searched literature |
| Metabolism | Rapid hydrolysis by plasma pseudocholinesterase [1] [4] | Hepatic | Hepatic | Hepatic |
| Common Use Cases | Emergency cesarean section, breakthrough labor pain [2] [3] | Extension of labor analgesia for surgery [2] | Long-duration procedures, labor analgesia [5] [3] | Labor analgesia [3] |
Supporting data from key clinical trials provides a deeper understanding of the comparative table.
1. Comparison with Lidocaine Bicarbonate for Cesarean Section A 2024 prospective, double-blind RCT compared 3% this compound (CP) with 1.73% lidocaine bicarbonate plus 50μg fentanyl (LF) for epidural anesthesia in elective cesarean sections [2].
2. Efficacy for Breakthrough Pain During Labor A 2024 double-blind RCT compared different analgesics for managing breakthrough pain after initial epidural analgesia with ropivacaine and sufentanil [3].
3. Impact of Epinephrine Adjunct A 1987 comparative study found that adding epinephrine (1:200,000) to 2% this compound for obstetric epidural anesthesia significantly prolonged the duration of analgesia from 42.9 minutes to 76 minutes, with no adverse effects on uterine activity, labor progress, fetal heart rate, or neonatal outcomes [8].
The diagrams below illustrate the clinical decision-making pathway for anesthetic selection and the experimental workflow for comparing anesthetic efficacy.
The table below summarizes quantitative findings from pivotal pharmacokinetic studies on this compound, highlighting its rapid metabolism and short half-life across different administration routes.
| Administration Route | Study Population | Dose | Key PK Parameters | Findings & Safety | Source |
|---|
| Intraperitoneal [1] | Women undergoing cesarean delivery (n=15) | 40 mL of 1%, 2%, or 3% solution (400 mg, 800 mg, 1200 mg) | - Tmax: 5 min
For reproducibility and critical appraisal, here are the methodologies from the key studies cited above.
Study 1: Intraperitoneal Administration in Cesarean Delivery [1]
Study 2: Intrathecal Administration for Lower Limb Surgery [2]
Study 3: Slow-Release Hydrogel Device (In Vivo/In Vitro) [3]
Beyond pure pharmacokinetics, this compound's profile translates into distinct clinical advantages and considerations compared to common alternatives.
The following diagram illustrates the rapid hydrolysis of this compound, which is fundamental to its pharmacokinetic profile.
This rapid metabolism by butyrylcholinesterase (plasma cholinesterase) is the primary reason for this compound's short in vivo half-life and favorable safety profile, as it minimizes systemic exposure to the active parent compound [7].